N-Methyl-1-(1-methylpiperidin-3-yl)methanamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-methyl-1-(1-methylpiperidin-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-9-6-8-4-3-5-10(2)7-8/h8-9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUBNEVZXIXKNJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCCN(C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80586317 | |
| Record name | N-Methyl-1-(1-methylpiperidin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80586317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
639078-61-8 | |
| Record name | N-Methyl-1-(1-methylpiperidin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80586317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl[(1-methylpiperidin-3-yl)methyl]amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"N-Methyl-1-(1-methylpiperidin-3-yl)methanamine" CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of N-Methyl-1-(1-methylpiperidin-3-yl)methanamine, a disubstituted piperidine derivative with potential applications in medicinal chemistry and synthetic chemistry. The document covers its chemical identity, physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and safety considerations.
Chemical Identity and Properties
This compound is a chiral diamine containing a tertiary amine within the piperidine ring and a secondary amine in the side chain. This structure makes it a valuable building block for the synthesis of more complex molecules, particularly in the development of novel therapeutics.
Key Identifiers and Molecular Properties
| Property | Value | Source |
| CAS Number | 639078-61-8 | [1] |
| Molecular Formula | C₈H₁₈N₂ | [1] |
| Molecular Weight | 142.24 g/mol | [1] |
| Appearance | Expected to be a liquid | - |
| Solubility | Expected to be soluble in water and polar organic solvents | - |
Synthesis and Mechanism
The synthesis of this compound can be achieved through a variety of synthetic routes. A common and efficient method is via reductive amination. The following proposed synthesis starts from commercially available 1-methyl-3-piperidinecarboxaldehyde and utilizes methylamine in a reductive amination reaction.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound via reductive amination.
The reaction proceeds through the formation of an intermediate imine from the reaction of 1-methyl-3-piperidinecarboxaldehyde and methylamine. This imine is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride, to yield the final secondary amine product. The choice of sodium triacetoxyborohydride is advantageous as it is selective for the reduction of imines and protonated imines in the presence of aldehydes.[2]
Experimental Protocol: Synthesis of this compound
Materials:
-
1-Methyl-3-piperidinecarboxaldehyde
-
Methylamine (as a solution in THF or as a gas)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a solution of 1-methyl-3-piperidinecarboxaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of methylamine (1.2 eq). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Reduction: To the stirring solution, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The reaction is mildly exothermic. Continue to stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-4 hours).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Further Purification (Optional): The crude this compound can be further purified by distillation under reduced pressure or by column chromatography on silica gel using a suitable eluent system (e.g., DCM/Methanol with a small percentage of triethylamine).
Applications in Research and Development
Substituted piperidines are a common structural motif in a wide range of pharmaceuticals and biologically active compounds. The presence of two basic nitrogen atoms in this compound allows for the introduction of diverse functionalities, making it a valuable scaffold in drug discovery.
Potential applications include:
-
Scaffold for Library Synthesis: The secondary amine provides a convenient handle for derivatization through reactions such as acylation, alkylation, and reductive amination to create libraries of compounds for high-throughput screening.
-
Fragment-Based Drug Design: As a small, functionalized molecule, it can serve as a starting point or a fragment in the design of new drugs targeting various receptors and enzymes.
-
Development of CNS-Active Agents: The piperidine ring is a well-known feature in many centrally active agents. Modifications of this scaffold could lead to new compounds with potential applications in neuroscience.[3]
Safety and Handling
General Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Inhalation: Avoid inhaling vapors or mist.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.
Conclusion
This compound is a valuable chemical entity with significant potential as a building block in synthetic and medicinal chemistry. Its straightforward synthesis via reductive amination and the presence of two modifiable nitrogen centers make it an attractive starting material for the development of novel compounds with diverse biological activities. As with all chemicals, it should be handled with appropriate safety precautions in a laboratory setting.
References
- BenchChem. (2025). Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide. BenchChem Technical Support Team.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of N-Methyl-1-(1-methylpiperidin-4-yl)
Sources
The Untapped Potential of N-Methyl-1-(1-methylpiperidin-3-yl)methanamine: A Scaffold for Next-Generation Therapeutics
An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals
Foreword: The Enduring Legacy and Future Promise of the Piperidine Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, embedded in the molecular architecture of a vast number of pharmaceuticals and natural products.[1] Its prevalence stems from its ability to confer favorable physicochemical properties, such as basicity and lipophilicity, which are crucial for oral bioavailability and central nervous system (CNS) penetration.[2] This guide delves into a specific, yet relatively underexplored, iteration of this privileged scaffold: N-Methyl-1-(1-methylpiperidin-3-yl)methanamine . While its 4-substituted isomer has found its way into clinically successful drugs, the 3-substituted analogue presents a unique stereochemical and conformational landscape, offering exciting new avenues for drug design. This document serves as a comprehensive technical guide for researchers, providing insights into the synthesis, derivatization, and potential therapeutic applications of this promising scaffold, underpinned by established principles of medicinal chemistry and drawing parallels from closely related structures.
The this compound Core: A Structural Overview
The target scaffold, this compound, possesses two key features that make it an attractive starting point for library synthesis: a chiral center at the C3 position of the piperidine ring and a secondary amine on the exocyclic methylamine group. The tertiary amine within the piperidine ring, with its N-methyl substituent, provides a stable, basic handle that can influence the overall pKa and solubility of derivative compounds. The exocyclic secondary amine is a prime site for chemical modification, allowing for the introduction of a wide array of functional groups through well-established synthetic methodologies.
| Property | Value | Source |
| CAS Number | 639078-61-8 | [3][4] |
| Molecular Formula | C₈H₁₈N₂ | [3][4] |
| Molecular Weight | 142.24 g/mol | [3][4] |
Synthetic Strategies: Accessing the Core and Its Precursors
While a direct, one-pot synthesis of this compound is not extensively documented in publicly available literature, its synthesis can be logically approached through multi-step sequences starting from commercially available precursors. The strategies outlined below are based on established synthetic transformations for related piperidine derivatives.
Retrosynthetic Analysis
A plausible retrosynthetic analysis suggests that the target molecule can be constructed from a 3-cyanopiperidine or a 3-(aminomethyl)piperidine precursor. The final N-methylation steps on both the ring and side-chain nitrogens can be achieved through various methods.
Caption: Retrosynthetic pathways for the target scaffold.
Proposed Synthetic Protocol
The following protocol outlines a feasible, multi-step synthesis starting from 3-cyanopyridine. This approach leverages a well-established piperidine ring formation followed by functional group manipulations.
Step 1: Reduction of 3-Cyanopyridine to 3-(Aminomethyl)piperidine
This can be achieved through catalytic hydrogenation under pressure using a rhodium or ruthenium catalyst, which reduces both the pyridine ring and the nitrile group.
-
Reactants: 3-Cyanopyridine, Hydrogen gas, Rh/C or Ru/C catalyst, acidic solvent (e.g., methanol with HCl).
-
Conditions: High pressure (e.g., 50-100 atm), elevated temperature (e.g., 80-120 °C).
-
Work-up: Filtration to remove the catalyst, followed by solvent evaporation and purification.
Step 2: N-Methylation of the Piperidine Ring
The secondary amine of the piperidine ring can be selectively methylated using the Eschweiler-Clarke reaction.
-
Reactants: 3-(Aminomethyl)piperidine, Formaldehyde, Formic acid.
-
Conditions: Heating the mixture at reflux.
-
Work-up: Basification followed by extraction with an organic solvent and purification.
Step 3: N-Methylation of the Exocyclic Amine
The primary exocyclic amine can then be methylated. A controlled methylation to the secondary amine can be achieved through reductive amination with formaldehyde.
-
Reactants: 1-(1-Methylpiperidin-3-yl)methanamine, Formaldehyde, Sodium borohydride or Sodium triacetoxyborohydride.
-
Conditions: Stirring in a suitable solvent like methanol or dichloromethane at room temperature.[5]
-
Work-up: Quenching the reaction, followed by extraction and purification to yield this compound.
Derivatization of the Scaffold: Building Chemical Diversity
The exocyclic secondary amine of the this compound scaffold is a versatile handle for introducing a wide range of substituents, primarily through N-acylation and N-alkylation reactions. These modifications can significantly impact the pharmacological properties of the resulting molecules.
N-Acylation to Form Amides
The formation of an amide bond is a fundamental transformation in medicinal chemistry. The resulting amide derivatives can participate in hydrogen bonding interactions with biological targets and often exhibit improved metabolic stability.
General Protocol for N-Acylation:
-
Reaction Setup: Dissolve this compound (1.0 eq) and a suitable base (e.g., triethylamine or diisopropylethylamine, 1.2 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Addition of Acylating Agent: Slowly add the desired acyl chloride or carboxylic acid (in the presence of a coupling agent like EDC/HOBt) (1.1 eq) to the cooled reaction mixture (0 °C).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. The combined organic layers are dried, filtered, and concentrated. The crude product is then purified by flash column chromatography.
Caption: General scheme for N-acylation of the scaffold.
N-Alkylation to Form Tertiary Amines
N-alkylation introduces further diversity and can modulate the basicity and lipophilicity of the resulting compounds.
General Protocol for N-Alkylation:
-
Reaction Setup: Dissolve this compound (1.0 eq) in an anhydrous polar aprotic solvent like acetonitrile or DMF.
-
Addition of Reagents: Add a mild base such as potassium carbonate (K₂CO₃) (2.0 eq) followed by the alkyl halide (e.g., benzyl bromide) (1.2 eq).
-
Reaction Monitoring: Heat the mixture (room temperature to 80 °C) and stir for 6-24 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: Filter off the inorganic base and evaporate the solvent. The crude product is then purified by chromatography.
Therapeutic Potential and Structure-Activity Relationship (SAR) Insights
While direct pharmacological data for derivatives of this compound are limited, we can infer its potential by examining structurally related compounds, particularly those with a 1,3-disubstituted piperidine motif and its 4-substituted isomers.
Central Nervous System (CNS) Disorders
The piperidine scaffold is a well-established pharmacophore for CNS-active drugs due to its ability to cross the blood-brain barrier.[6] The N-methyl group on the piperidine ring often enhances this property.
-
Antipsychotics: The 4-substituted analog, pimavanserin (N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl)carbamide), is an inverse agonist of the 5-HT₂A receptor and is approved for the treatment of Parkinson's disease psychosis. This suggests that derivatives of the 3-substituted scaffold could also be explored as modulators of serotonergic and other CNS receptors.
-
Neurodegenerative Diseases: Compounds incorporating a piperidine moiety have been investigated for the treatment of Alzheimer's disease, targeting enzymes like cholinesterases or acting as NMDA receptor antagonists.[7][8] The this compound scaffold could serve as a foundation for developing novel ligands for these targets.
Opioid Receptor Modulation
Piperidine derivatives are classic scaffolds for opioid receptor ligands. The substitution pattern on the piperidine ring is crucial for affinity and selectivity. For instance, N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines have been identified as a class of opioid receptor antagonists.[2] This highlights the potential of the 1,3-disubstituted piperidine core in the design of novel analgesics or treatments for addiction.
Kinase Inhibitors
The piperidine ring has been incorporated into various kinase inhibitors for the treatment of cancer. The flexibility and substitution patterns of the piperidine can be tailored to fit into the ATP-binding pocket of different kinases.
Structure-Activity Relationship (SAR) Considerations
Based on the analysis of related compounds, the following SAR principles can be proposed for the derivatization of the this compound scaffold:
-
The Amide/Alkylated Amine Linker: The nature of the group attached to the exocyclic nitrogen is critical. Aromatic and heteroaromatic amides can engage in π-stacking and hydrogen bonding interactions with the target protein. The length and flexibility of an alkyl chain in N-alkylated derivatives will influence the positioning of terminal functional groups.
-
Stereochemistry at C3: The chirality at the 3-position of the piperidine ring will likely have a significant impact on biological activity. Enantiomerically pure derivatives should be synthesized and evaluated to determine the optimal stereochemistry for target engagement.
-
The N-Methyl Group on the Piperidine Ring: This group influences the basicity and conformational preference of the piperidine ring. Its presence is often associated with improved CNS penetration.
Future Directions and Conclusion
The this compound scaffold represents a promising, yet underexplored, area in medicinal chemistry. Its structural features provide a solid foundation for the generation of diverse chemical libraries with the potential for a wide range of therapeutic applications, particularly in the realm of CNS disorders.
Future research should focus on:
-
Development of efficient and stereoselective synthetic routes to access the scaffold and its key intermediates.
-
Systematic derivatization of the exocyclic amine to explore a broad chemical space.
-
Pharmacological evaluation of the resulting compounds against a panel of relevant biological targets, including GPCRs, ion channels, and kinases.
-
In-depth structure-activity relationship studies to elucidate the key molecular determinants of activity and selectivity.
By leveraging the insights from related piperidine-containing drugs and applying modern drug design principles, the this compound scaffold holds the potential to yield novel and effective therapeutic agents for a variety of unmet medical needs.
References
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Schäker-Hübner, et al. (2024). Contilisant+ · Tubastatin a hybrids: polyfunctionalized indole derivatives as new active HDAC inhibitor-based multitarget small molecules with in vitro and in vivo activity in neurodegenerative diseases. J. Med. Chem. 67, 16533–16555.[7]
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Kormos, C. M., et al. (2013). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. Journal of Medicinal Chemistry, 56(11), 4471–4484.[2]
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EP3325444B1 - Methods for preparing n-(4-fluorobenzyl)-n-(1-methylpiperidin-4-yl)-n'-(4-(2-methylpropyloxy)phenylmethyl)carbamide and its tartrate salt and polymorphic form c - Google Patents.
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Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. (2022). Molecules, 27(15), 4978.[9]
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WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents.[10]
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Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. (2023). Polycyclic Aromatic Compounds.[11]
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Synthesis of some Amide derivatives and their Biological activity. (n.d.). International Journal of Pharmaceutical Sciences and Research.[13]
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Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.[1]
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AN IMPROVED PROCESS FOR THE PREPARATION OF (3R,4R)-(1-BENZYL-4-METHYLPIPERIDIN-3-YL)-METHYLAMINE. (n.d.).[5]
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Recent Advances in Central Nervous System Drug Discovery. (n.d.). MDPI.[6]
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Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. (2014). ChemistrySelect.[14]
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Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. (2009). Bioorganic & Medicinal Chemistry Letters, 19(12), 3237-3240.[15]
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1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease. (2025). Biomedicine & Pharmacotherapy, 192, 118603.[16]
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Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. (2022). Molecules, 27(21), 7294.[17]
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Discovery of N-methylpiperazinyl flavones as a novel class of compounds with therapeutic potential against Alzheimer's disease. (2022). European Journal of Medicinal Chemistry, 238, 114457.[18]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). International Journal of Molecular Sciences, 24(3), 2937.[19]
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US7119093B2 - 3-Z-[1-(4-(N-((4-Methyl-piperazin-1-yl)-methylcarbonyl) - Google Patents.[20]
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Discovery of (R)-N-(3-(7-methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide (BMS-742413): a potent human CGRP antagonist with superior safety profile for the treatment of migraine through intranasal delivery. (2013). Bioorganic & Medicinal Chemistry Letters, 23(11), 3157-3161.[21]
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Recent Developments in New Therapeutic Agents against Alzheimer and Parkinson Diseases: In-Silico Approaches. (2021). Molecules, 26(16), 4987.[8]
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Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (2022). ChemMedChem, 17(7), e202100659.[22]
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Kormos, C. M., et al. (2013). Discovery of N-{4-[(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide analogues as selective kappa opioid receptor antagonists. Journal of Medicinal Chemistry, 56(11), 4471–4484.[23]*, 56(11), 4471–4484. [24]
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A Technical Guide to the Spectroscopic Characterization of N-Methyl-1-(1-methylpiperidin-3-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
N-Methyl-1-(1-methylpiperidin-3-yl)methanamine is a disubstituted piperidine with a molecular formula of C₈H₁₈N₂ and a molecular weight of 142.24 g/mol [1]. The piperidine motif is a prevalent scaffold in medicinal chemistry, and understanding the precise structure and purity of such compounds is paramount in drug discovery and development. Spectroscopic techniques are indispensable tools for this purpose, providing unambiguous structural information. This guide will explore the application of NMR, IR, and MS in the comprehensive analysis of this compound.
Molecular Structure and Spectroscopic Overview
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The following diagram illustrates the structure of this compound and the numbering convention used for spectral assignments.
Figure 1: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
Experimental Protocol: NMR Data Acquisition
A standard protocol for acquiring NMR spectra for a compound like this compound would involve the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the need to avoid overlapping solvent signals with analyte resonances.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is set to 0 ppm and serves as a reference point for chemical shifts.
-
Instrument Setup: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure good signal dispersion and resolution.
-
Data Acquisition: Record both ¹H and ¹³C NMR spectra. For ¹H NMR, standard parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum to single lines for each unique carbon atom.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound would exhibit several distinct signals corresponding to the different proton environments in the molecule.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| N-H (side chain) | 0.5 - 2.0 | Broad Singlet | 1H |
| Piperidine Ring Protons (C2-H, C4-H, C5-H, C6-H) | 1.0 - 3.0 | Multiplets | 9H |
| N-CH₃ (ring) | 2.2 - 2.4 | Singlet | 3H |
| CH₂-N (side chain) | 2.3 - 2.6 | Multiplet | 2H |
| N-CH₃ (side chain) | 2.4 - 2.6 | Singlet | 3H |
Interpretation:
-
The broad singlet for the N-H proton is characteristic of amines and its chemical shift can be concentration and solvent dependent.
-
The piperidine ring protons will appear as a complex series of overlapping multiplets in the aliphatic region of the spectrum. The diastereotopic nature of the protons on the same carbon atom and their coupling to adjacent protons contribute to this complexity.
-
The two N-methyl groups are expected to be sharp singlets, with the one on the piperidine ring likely appearing at a slightly different chemical shift than the one on the side chain due to their distinct electronic environments.
-
The methylene protons (CH₂) on the side chain, being adjacent to a chiral center (C3), are diastereotopic and would ideally appear as a multiplet.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Piperidine Ring Carbons (C4, C5) | 20 - 35 |
| C3 (Piperidine Ring) | 35 - 45 |
| N-CH₃ (ring) | 45 - 50 |
| N-CH₃ (side chain) | 35 - 45 |
| CH₂-N (side chain) | 50 - 60 |
| Piperidine Ring Carbons (C2, C6) | 55 - 65 |
Interpretation:
-
The piperidine ring carbons will resonate in the aliphatic region. The carbons closer to the nitrogen atom (C2 and C6) are expected to be deshielded and appear at a higher chemical shift compared to the other ring carbons.
-
The two N-methyl carbons will have distinct chemical shifts.
-
The methylene carbon of the side chain will also appear in the aliphatic region.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: The sample can be analyzed as a neat liquid (if it is a liquid at room temperature) by placing a drop between two salt plates (e.g., NaCl or KBr). If the compound is a solid, it can be prepared as a KBr pellet or as a mull in Nujol.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or the pure solvent/mulling agent) is recorded first and automatically subtracted from the sample spectrum.
Predicted IR Spectral Data
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.
| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (secondary amine) | 3300 - 3500 | Weak to Medium, Broad |
| C-H Stretch (aliphatic) | 2850 - 3000 | Strong |
| N-H Bend (secondary amine) | 1550 - 1650 | Medium |
| C-N Stretch (amine) | 1000 - 1250 | Medium |
Interpretation:
-
The presence of a broad absorption band in the 3300-3500 cm⁻¹ region is a key indicator of the N-H stretching vibration of the secondary amine.
-
Strong absorptions in the 2850-3000 cm⁻¹ range are due to the C-H stretching of the numerous aliphatic C-H bonds in the molecule.
-
The N-H bending vibration provides another piece of evidence for the secondary amine functional group.
-
The C-N stretching vibrations will appear in the fingerprint region and, while less diagnostic on their own, contribute to the unique spectral fingerprint of the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Experimental Protocol: MS Data Acquisition
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: A soft ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) is often preferred to minimize fragmentation and clearly observe the molecular ion peak. Electron Ionization (EI) can also be used to induce more extensive fragmentation, providing more structural information.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
Predicted Mass Spectrum Data
| Ion | Predicted m/z | Interpretation |
| [M+H]⁺ | 143.15 | Molecular ion (protonated) |
| [M]⁺˙ | 142.15 | Molecular ion (radical cation) |
| C₇H₁₅N₂⁺ | 127.12 | Loss of a methyl group (CH₃) |
| C₆H₁₂N⁺ | 98.10 | Cleavage of the side chain |
| C₅H₁₂N⁺ | 86.10 | Fragmentation of the piperidine ring |
Interpretation and Fragmentation Pathway:
The mass spectrum will show a prominent molecular ion peak (or protonated molecular ion peak), confirming the molecular weight of the compound. The fragmentation pattern will be characteristic of the structure. A likely fragmentation pathway involves the cleavage of the C-C bond between the piperidine ring and the side chain, leading to a stable piperidine-containing fragment.
Figure 2: Proposed mass spectrometry fragmentation pathway.
Conclusion
The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a self-validating system for its structural confirmation. The predicted data presented in this guide, based on established spectroscopic principles and data from analogous structures, offers a robust framework for researchers. The ¹H and ¹³C NMR spectra reveal the carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups, and the mass spectrum verifies the molecular weight and provides insights into the molecule's fragmentation. Together, these techniques offer an indispensable toolkit for the unambiguous characterization of this and other novel chemical entities in the field of drug discovery and development.
References
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A Preclinical Development Blueprint for Novel Piperidine-Based CNS Drug Candidates: The Case of N-Methyl-1-(1-methylpiperidin-3-yl)methanamine
Executive Summary
The piperidine scaffold is a cornerstone in central nervous system (CNS) drug discovery, prized for its ability to confer favorable physicochemical and pharmacokinetic properties.[1][2] This guide outlines a comprehensive, scientifically rigorous preclinical development strategy for novel piperidine-containing molecules, using the representative, yet understudied, compound N-Methyl-1-(1-methylpiperidin-3-yl)methanamine as a template. While extensive public data on this specific molecule is scarce, its structure provides an ideal framework to illustrate the critical path from chemical synthesis to in-depth pharmacological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a blueprint for assessing the therapeutic potential of new chemical entities targeting CNS disorders. We will navigate through a plausible synthetic route, a multi-tiered in vitro screening cascade, and a strategic approach to in vivo efficacy and safety assessment, all grounded in established scientific principles and methodologies.
The Strategic Importance of the Piperidine Scaffold in CNS Drug Design
The prevalence of the piperidine motif in a multitude of clinically successful CNS drugs is no coincidence.[1][3] This six-membered nitrogenous heterocycle offers a unique combination of advantages:
-
Modulation of Physicochemical Properties: The piperidine ring can be strategically substituted to fine-tune lipophilicity, aqueous solubility, and hydrogen bonding capacity—key determinants of a drug's ability to cross the blood-brain barrier (BBB).[4][5][6]
-
Enhanced Biological Activity and Selectivity: The conformational flexibility of the piperidine ring allows for optimal three-dimensional arrangement of pharmacophoric elements, facilitating high-affinity interactions with specific CNS targets.[2][7]
-
Favorable Pharmacokinetic Profile: The metabolic stability of the piperidine scaffold often contributes to improved oral bioavailability and a longer duration of action.[1]
Our exemplar molecule, this compound, possesses key features characteristic of potential CNS agents: a tertiary amine within the piperidine ring and a secondary amine in the side chain. These basic nitrogens can be protonated at physiological pH, influencing solubility and target engagement. The overall structure suggests a compact and relatively lipophilic molecule, aligning with the general physicochemical profile of many CNS drugs.[4][8]
Synthesis and Characterization: From Concept to Compound
A robust and scalable synthetic route is the foundation of any drug discovery program. For this compound, a plausible and efficient synthesis can be envisioned in three key stages, starting from commercially available 1-Boc-piperidine-3-carboxylic acid.
Proposed Synthetic Pathway
Caption: Plausible synthetic route to the target compound.
Step-by-Step Experimental Protocol: Synthesis
-
Amide Formation:
-
To a solution of 1-Boc-piperidine-3-carboxylic acid (1.0 eq) in dichloromethane (DCM), add a catalytic amount of dimethylformamide (DMF) followed by the dropwise addition of thionyl chloride (1.2 eq) at 0°C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Concentrate the mixture under reduced pressure to obtain the crude acid chloride.
-
Dissolve the crude acid chloride in DCM and add it dropwise to a solution of methylamine (2.0 eq) and triethylamine (3.0 eq) in DCM at 0°C.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield tert-butyl 3-(methylcarbamoyl)piperidine-1-carboxylate.
-
-
Amide Reduction:
-
To a suspension of lithium aluminum hydride (LiAlH₄) (2.0 eq) in anhydrous tetrahydrofuran (THF) at 0°C, add a solution of tert-butyl 3-(methylcarbamoyl)piperidine-1-carboxylate (1.0 eq) in THF dropwise.
-
Reflux the reaction mixture for 4 hours.
-
Cool the mixture to 0°C and quench sequentially with water, 15% aqueous NaOH, and water.
-
Filter the resulting suspension through celite and concentrate the filtrate to afford tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate.
-
-
Boc-Deprotection and N-Methylation (Eschweiler-Clarke Reaction): [9]
-
Dissolve tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate (1.0 eq) in DCM and add trifluoroacetic acid (TFA) (5.0 eq).
-
Stir at room temperature for 2 hours, then concentrate under reduced pressure.
-
To the crude intermediate amine, add formic acid (3.0 eq) and formaldehyde (37% in water, 3.0 eq).
-
Heat the mixture to 100°C for 6 hours.
-
Cool to room temperature and basify with 2M NaOH.
-
Extract the product with DCM, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the final compound, This compound .
-
Preclinical Evaluation: A Phased Approach to CNS Drug Discovery
A systematic, multi-stage evaluation process is critical to efficiently identify promising CNS drug candidates and eliminate those with undesirable properties early on.
Overall Preclinical Workflow
Caption: Phased preclinical evaluation workflow for a novel CNS candidate.
Phase 1: In Vitro Characterization
This initial phase aims to establish the fundamental properties of the compound, including its primary biological activity and drug-like characteristics.
A. Primary Target Engagement & Selectivity
The first step is to identify the primary molecular target(s) of the compound. Given the structural alerts of the piperidine scaffold, a broad panel of CNS-relevant receptors, ion channels, and transporters should be screened.
-
Protocol: Radioligand Binding Assays
-
Prepare cell membrane homogenates expressing the target of interest.
-
Incubate the membranes with a specific radioligand and varying concentrations of the test compound.
-
After reaching equilibrium, separate bound from free radioligand by rapid filtration.
-
Quantify radioactivity on the filters using a scintillation counter.
-
Calculate the inhibition constant (Ki) from concentration-response curves.
-
-
Rationale: This high-throughput method provides a quantitative measure of the compound's affinity for various targets, establishing its potency and selectivity profile.
B. Physicochemical Properties
Understanding the physicochemical properties of a compound is crucial for interpreting biological data and predicting its in vivo behavior.[4]
| Property | Method | Desired Range for CNS Drugs | Rationale |
| pKa | Potentiometric titration | 7.5 - 10.5 | Influences solubility and interaction with targets.[5] |
| LogD (pH 7.4) | Shake-flask method | 1 - 4 | Key determinant of BBB permeability.[5] |
| Aqueous Solubility | High-throughput nephelometry | > 50 µM | Ensures sufficient concentration for biological assays and in vivo absorption.[4] |
C. In Vitro ADME-Tox
Early assessment of absorption, distribution, metabolism, excretion (ADME), and toxicity properties helps to de-risk candidates.
-
Metabolic Stability:
-
Protocol: Incubate the compound with liver microsomes (human and rodent) in the presence of NADPH. Quantify the parent compound concentration at various time points using LC-MS/MS to determine the in vitro half-life.
-
Rationale: Predicts the rate of metabolic clearance in vivo.
-
-
Cytotoxicity:
-
Protocol: Expose a neuronal cell line (e.g., SH-SY5Y) to increasing concentrations of the compound for 24-48 hours. Assess cell viability using an MTT or CellTiter-Glo assay.
-
Rationale: Identifies potential for direct cellular toxicity.
-
D. Blood-Brain Barrier (BBB) Permeability
The ability to cross the BBB is a prerequisite for most CNS drugs. In vitro models provide an early indication of a compound's potential for brain penetration.[10][11][12]
-
Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
A filter plate is coated with a lipid solution (e.g., porcine brain lipid) to form an artificial membrane.
-
The test compound is added to the donor wells.
-
After an incubation period, the concentration of the compound in both the donor and acceptor wells is measured by UV-Vis spectroscopy or LC-MS/MS.
-
The effective permeability (Pe) is calculated.
-
-
Rationale: PAMPA is a high-throughput, cell-free method to assess passive diffusion across a lipid membrane, providing a first-pass screen for BBB penetration potential.[10][13] More complex, cell-based models like Caco-2 or MDCK co-cultured with astrocytes can be employed for compounds that show promise.[11][14]
Phase 2: In Vivo Proof of Concept
Promising candidates from Phase 1 advance to in vivo studies in animal models to establish pharmacokinetic/pharmacodynamic (PK/PD) relationships and demonstrate efficacy.
A. Rodent Pharmacokinetics (PK)
-
Protocol: Administer the compound to rats or mice via intravenous (IV) and oral (PO) routes. Collect blood and brain tissue samples at multiple time points. Analyze plasma and brain homogenate concentrations using LC-MS/MS to determine key PK parameters (e.g., half-life, clearance, volume of distribution, oral bioavailability, and brain-to-plasma ratio).
-
Rationale: This establishes the compound's exposure profile in both the periphery and the target organ (brain), which is essential for designing efficacy studies and understanding the dose-response relationship.
B. Target Engagement
-
Protocol: Ex Vivo Receptor Occupancy
-
Dose animals with a range of compound concentrations.
-
At the time of peak effect (determined from PK studies), euthanize the animals and harvest the brains.
-
Prepare brain homogenates and perform a radioligand binding assay to measure the percentage of target receptors occupied by the test compound.
-
-
Rationale: Confirms that the drug reaches its molecular target in the brain at concentrations sufficient to elicit a pharmacological effect.
C. Behavioral Efficacy Models
The choice of behavioral model depends on the hypothesized therapeutic indication. For a novel compound like our exemplar, initial screening in models of anxiety and depression is a common starting point.
-
Anxiety Model: Elevated Plus Maze (EPM) [15][16][17]
-
Protocol: The apparatus consists of two open and two closed arms. Rodents are placed in the center, and their preference for the open versus closed arms is measured over a 5-minute period. Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.
-
Rationale: This model is based on the natural aversion of rodents to open, elevated spaces and is a standard test for anxiolytic drug activity.[17]
-
-
Depression Model: Forced Swim Test (FST)
-
Protocol: Mice or rats are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured. Antidepressant compounds are known to reduce the time spent immobile.
-
Rationale: This model assesses behavioral despair and is a widely used screening tool for potential antidepressant efficacy.
-
Phase 3: Safety and IND-Enabling Studies
Candidates with a robust in vivo proof of concept undergo formal safety and toxicology evaluation to support an Investigational New Drug (IND) application.
A. Safety Pharmacology Core Battery
Regulatory agencies require a core battery of studies to assess the effects of a drug candidate on major physiological systems.[18][19][20]
-
CNS Safety: A functional observational battery (FOB) or Irwin test in rodents is conducted to systematically assess behavioral and physiological changes, including effects on motor activity, coordination, and reflexes.[18]
-
Cardiovascular Safety: In vitro hERG channel assay to assess the risk of QT prolongation, followed by in vivo cardiovascular monitoring (telemetry) in a larger animal species (e.g., dog or non-human primate) to evaluate effects on blood pressure, heart rate, and ECG.[2][7]
-
Respiratory Safety: Assessment of respiratory rate and function in rodents or a larger species.[18]
Conclusion and Future Directions
This guide has delineated a comprehensive and logical pathway for the preclinical evaluation of a novel piperidine-based CNS drug candidate, using this compound as a structural archetype. By systematically progressing from synthesis and in vitro profiling to in vivo efficacy and safety studies, researchers can build a robust data package to support the advancement of promising molecules. The key to success in CNS drug discovery lies in the early and integrated assessment of biological activity, drug-like properties, and safety, allowing for data-driven decisions and the efficient allocation of resources. While the specific biological profile of our exemplar molecule remains to be elucidated, the framework presented here provides a validated and scientifically sound approach for unlocking the therapeutic potential of the next generation of piperidine-based CNS therapies.
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Methodological & Application
Reductive amination synthesis of "N-Methyl-1-(1-methylpiperidin-3-yl)methanamine"
An Application Guide to the Synthesis of N-Methyl-1-(1-methylpiperidin-3-yl)methanamine via Reductive Amination
Abstract
This technical document provides a comprehensive, field-proven protocol for the synthesis of this compound, a valuable diamine building block for pharmaceutical and chemical research. The synthesis is achieved through a direct one-pot reductive amination of 1-methylpiperidine-3-carbaldehyde with methylamine. We will detail the underlying reaction mechanism, provide a step-by-step experimental procedure, and discuss the critical parameters that ensure a high-yield, high-purity outcome. The protocol is designed for researchers, chemists, and drug development professionals, emphasizing scientific causality, safety, and reproducibility.
Introduction: Strategic Importance and Synthetic Rationale
This compound (CAS 639078-61-8) is a disubstituted piperidine derivative featuring two distinct amine functionalities: a tertiary amine integrated within the heterocyclic ring and a secondary amine on the C3-position side chain.[1][2] This structural arrangement makes it a versatile scaffold in medicinal chemistry, allowing for selective functionalization to explore structure-activity relationships (SAR).
The synthesis of amines is a cornerstone of organic chemistry, and reductive amination stands out as one of the most powerful and widely used methods for C-N bond formation.[3] It offers a highly controlled and efficient alternative to methods like the direct alkylation of amines, which are often plagued by over-alkylation and low yields.[4] This protocol employs sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that is exceptionally well-suited for this transformation.[5][6]
The Mechanism of Reductive Amination
Reductive amination is a two-part process that occurs sequentially in a single reaction vessel.[7] The reaction begins with the condensation of a carbonyl compound (an aldehyde in this case) with an amine to form an imine, which exists in equilibrium with its protonated form, the iminium ion. Subsequently, a reducing agent selectively reduces the iminium ion to the target amine.[8]
The choice of sodium triacetoxyborohydride is critical to the success of a one-pot protocol. Unlike stronger reducing agents such as sodium borohydride, NaBH(OAc)₃ is less reactive towards the starting aldehyde but highly effective at reducing the iminium ion intermediate.[9] This selectivity prevents the wasteful formation of the corresponding alcohol byproduct and allows all reagents to be combined at the outset.
Caption: The mechanism of reductive amination.
Materials and Reagents
Successful synthesis requires high-quality reagents and anhydrous conditions. All quantitative data are summarized in the table below.
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Molarity/Purity | Supplier Example |
| 1-Methylpiperidine-3-carbaldehyde | 106969-45-7 | 127.18 | >95% | Sigma-Aldrich |
| Methylamine (2.0 M solution in THF) | 74-89-5 | 31.06 | 2.0 M | Acros Organics |
| Sodium Triacetoxyborohydride (STAB) | 56553-60-7 | 211.94 | 97% | Oakwood Chemical |
| 1,2-Dichloroethane (DCE), Anhydrous | 107-06-2 | 98.96 | >99.8% | Alfa Aesar |
| Acetic Acid, Glacial | 64-19-7 | 60.05 | >99.7% | Fisher Scientific |
| Sodium Bicarbonate (Sat. aq. soln.) | 144-55-8 | 84.01 | Saturated | VWR Chemicals |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | ACS Grade | Merck |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | Granular | J.T. Baker |
Detailed Experimental Protocol
This protocol is optimized for a ~10 mmol scale synthesis. Adjustments can be made, but stoichiometry should be maintained. The entire procedure should be conducted in a well-ventilated fume hood.
Step 1: Reaction Setup
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 1-methylpiperidine-3-carbaldehyde (1.27 g, 10.0 mmol, 1.0 eq).
-
Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE, 30 mL).[6]
-
Scientist's Note: DCE is the preferred solvent as it is aprotic and effectively solubilizes the reactants and the iminium intermediate. Anhydrous conditions are crucial as sodium triacetoxyborohydride reacts with water.[10]
-
-
Add methylamine solution (2.0 M in THF, 6.0 mL, 12.0 mmol, 1.2 eq) to the stirred solution.
-
Scientist's Note: A slight excess of the amine component helps to drive the imine formation equilibrium forward.
-
-
Add glacial acetic acid (0.11 mL, 2.0 mmol, 0.2 eq).
-
Scientist's Note: While not always necessary for aldehydes, a catalytic amount of acid can facilitate the dehydration step, accelerating the formation of the iminium ion.[5]
-
-
Stir the mixture at room temperature for 30 minutes under a nitrogen atmosphere.
Step 2: Reductive Amination
-
To the reaction mixture, add sodium triacetoxyborohydride (STAB) (2.75 g, 13.0 mmol, 1.3 eq) portion-wise over 10 minutes.
-
Scientist's Note: The addition of STAB should be controlled to manage a mild exotherm. A slight excess of the reducing agent ensures the complete conversion of the iminium intermediate.
-
-
Allow the reaction to stir at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.
Step 3: Workup and Extraction
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (40 mL). Continue adding until effervescence ceases.
-
Scientist's Note: The basic quench neutralizes the acetic acid catalyst and hydrolyzes any remaining STAB.
-
-
Transfer the biphasic mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (DCM) (3 x 40 mL).
-
Combine the organic layers, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.
Caption: Experimental workflow for the synthesis.
Step 4: Purification and Characterization
The crude product can be purified by flash column chromatography on silica gel.
-
Mobile Phase: A gradient of Dichloromethane (DCM) and Methanol (MeOH) with 1% Triethylamine (TEA). A typical starting gradient would be 100:0:1 (DCM:MeOH:TEA) moving towards 90:10:1.
-
Scientist's Note: The addition of triethylamine to the eluent is crucial to prevent the basic amine product from streaking on the acidic silica gel, leading to better separation and recovery.
-
-
Characterization: The purified fractions should be combined and concentrated. The final product's identity and purity should be confirmed using:
-
¹H and ¹³C NMR: To confirm the molecular structure.
-
Mass Spectrometry (MS): To confirm the molecular weight (C₈H₁₈N₂; MW: 142.24 g/mol ).[1]
-
Safety and Handling
-
1,2-Dichloroethane (DCE): Is a toxic and flammable liquid, and a suspected carcinogen. Handle only in a fume hood.
-
Methylamine: Is a flammable and corrosive gas/solution with a strong odor. Ensure adequate ventilation.
-
Sodium Triacetoxyborohydride (STAB): Is water-reactive. Avoid contact with moisture.
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Conclusion
This application note details a robust and efficient protocol for the synthesis of this compound using a one-pot reductive amination. The use of sodium triacetoxyborohydride provides high selectivity and simplifies the experimental procedure, making this method highly suitable for both small-scale library synthesis and larger-scale production in drug discovery and development settings.
References
-
: Provides general context on industrial amine synthesis.
-
: Discusses general laboratory procedures for handling reagents and purification.
-
: Provides a structural and procedural analogue for a similar piperidine derivative.
-
: Details workup procedures involving amine products.
-
: Describes purification and handling of amine-containing compounds.
-
: Outlines a multi-step synthesis involving reductive amination of a piperidone core.
-
: Explains the fundamental concept of reductive amination.
-
: Provides chemical properties for the target molecule.
-
: An authoritative source on the use of sodium triacetoxyborohydride in reductive amination.
-
: Discusses the broader context of reductive alkylation.
-
: Details the scope and preferred solvents for STAB reductions.
-
: A clear explanation of the advantages of reductive amination over direct alkylation.
-
: Highlights the importance of reductive amination in medicinal chemistry.
-
: Provides an overview of various reagents and conditions for reductive amination.
-
: Notes on the handling and solvent compatibility of STAB.
-
: Discusses the prevalence of reductive amination in pharmaceutical synthesis.
-
: A detailed academic overview of reductive amination reagents and conditions.
-
: A textbook explanation of the two-step nature of the reaction.
-
: A practical discussion on the selectivity of STAB for iminium ions over aldehydes.
-
: Highlights safety considerations with reducing agents in complex molecules.
-
: Provides examples of general procedures for imine synthesis.
-
: Data for a related piperidine methanamine derivative.
-
: Supplier data and safety information for the target molecule.
-
: Example of chemical property data for a related cyclic amine.
Sources
- 1. scbt.com [scbt.com]
- 2. 639078-61-8|this compound|BLD Pharm [bldpharm.com]
- 3. mdpi.com [mdpi.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sodium triacetoxyborohydride [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Show how to synthesize the following amines from the indicated st... | Study Prep in Pearson+ [pearson.com]
- 9. reddit.com [reddit.com]
- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Application Notes and Protocols for Parallel Synthesis Utilizing N-Methyl-1-(1-methylpiperidin-3-yl)methanamine
For: Researchers, scientists, and drug development professionals engaged in high-throughput chemical synthesis and library generation.
Introduction: The Strategic Value of the Substituted Piperidine Scaffold
The piperidine moiety is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a wide array of FDA-approved pharmaceuticals and clinical candidates.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space allow for precise modulation of pharmacological activity. Furthermore, the piperidine ring can significantly influence a molecule's physicochemical properties, such as solubility and lipophilicity, thereby enhancing its drug-like characteristics and pharmacokinetic profile. The introduction of chiral centers within the piperidine scaffold can further refine biological activity and selectivity.[3]
"N-Methyl-1-(1-methylpiperidin-3-yl)methanamine" is a versatile building block for parallel synthesis, offering two key points of diversity. The secondary amine of the N-methylmethanamine side chain provides a reactive handle for the introduction of a wide variety of functional groups through common and robust chemical transformations. This allows for the systematic exploration of the structure-activity relationship (SAR) of a given compound class. The tertiary amine within the piperidine ring can also influence the overall properties of the final compounds, including their basicity and potential for salt formation.
These application notes provide detailed, field-proven protocols for the efficient use of "this compound" in the parallel synthesis of compound libraries through N-acylation and N-alkylation/reductive amination. The methodologies described are designed for high-throughput workflows, enabling the rapid generation of diverse chemical entities for screening and lead optimization.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₈N₂ | |
| Molecular Weight | 142.24 g/mol | |
| Appearance | Liquid (likely) | General chemical knowledge |
| Boiling Point | Not readily available | |
| Solubility | Soluble in common organic solvents (e.g., DCM, DMF, acetonitrile) | [1] |
| CAS Number | 639078-61-8 |
Safety and Handling
General Precautions:
-
Engineering Controls: All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. Dispense in a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Protocol 1: Parallel N-Acylation of the Side-Chain Amine
N-acylation is a fundamental transformation in drug discovery, introducing an amide bond that can participate in hydrogen bonding and enhance metabolic stability. This protocol outlines a robust procedure for the parallel acylation of "this compound" with a variety of acylating agents.
Workflow for Parallel N-Acylation
Sources
Application Notes and Protocols for the Characterization of N-Methyl-1-(1-methylpiperidin-3-yl)methanamine
Introduction
N-Methyl-1-(1-methylpiperidin-3-yl)methanamine (CAS No. 639078-61-8) is a disubstituted piperidine derivative with potential applications in pharmaceutical research and development as a building block for more complex molecules.[1] The piperidine scaffold is a common motif in medicinal chemistry, and modifications to its structure can significantly influence the pharmacological properties of a compound.[2] Accurate and comprehensive analytical characterization is therefore essential to confirm the identity, purity, and stability of this compound, ensuring the reliability and reproducibility of subsequent research.
This document provides a detailed guide to the analytical methods for the characterization of this compound, intended for researchers, scientists, and drug development professionals. The protocols described herein are based on established analytical principles and data from structurally related compounds, offering a robust starting point for method development and validation.
Compound Profile
| Property | Value | Source |
| CAS Number | 639078-61-8 | [1] |
| Molecular Formula | C₈H₁₈N₂ | [1] |
| Molecular Weight | 142.24 g/mol | [1] |
| Physical Form | Liquid | |
| Purity (Typical) | ≥95% |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for the structural elucidation of molecules. It provides detailed information about the chemical environment of individual atoms, allowing for unambiguous confirmation of the compound's identity. For a comprehensive analysis, both ¹H and ¹³C NMR spectra should be acquired.[3]
Rationale for NMR Analysis
-
Structural Confirmation: NMR provides a unique fingerprint of the molecule, confirming the connectivity of atoms and the presence of key functional groups.
-
Purity Assessment: The presence of impurities can be readily detected by the appearance of unexpected signals in the spectrum. Quantitative NMR (qNMR) can be employed for a more precise determination of purity against a certified reference standard.[4]
-
Isomer Differentiation: NMR is crucial for distinguishing between isomers, such as the 3-substituted and 4-substituted piperidine rings, which would have distinct spin systems and chemical shifts.
Protocol for ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or Deuterium Oxide). Chloroform-d is a common choice for many organic molecules.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Parameters (Example for a 400 MHz Spectrometer):
-
¹H NMR:
-
Acquisition frequency: 400 MHz
-
Pulse program: Standard single pulse (zg30)
-
Spectral width: -2 to 12 ppm
-
Number of scans: 16-64 (depending on sample concentration)
-
Relaxation delay (d1): 1-5 seconds
-
-
¹³C NMR:
-
Acquisition frequency: 100 MHz
-
Pulse program: Proton-decoupled (zgpg30)
-
Spectral width: -10 to 220 ppm
-
Number of scans: 1024-4096 (or more for dilute samples)
-
Relaxation delay (d1): 2 seconds
-
-
-
Data Processing and Interpretation:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants (J-values), and multiplicities to assign the signals to the specific protons and carbons in the molecule.
-
Expected Spectral Features (Hypothetical)
Due to the lack of specific published data for the 3-yl isomer, the following are expected chemical shift ranges based on general principles and data for similar structures like N-methylpiperidine.[5]
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| N-CH₃ (ring) | 2.2 - 2.5 | Singlet | 3H |
| N-CH₃ (side chain) | 2.3 - 2.6 | Singlet | 3H |
| Piperidine ring protons | 1.2 - 3.0 | Multiplets | 9H |
| CH₂-NH | 2.5 - 2.8 | Multiplet | 2H |
| NH | 1.0 - 2.0 | Broad singlet | 1H |
| Carbons | Expected Chemical Shift (ppm) |
| N-CH₃ (ring) | ~46 |
| N-CH₃ (side chain) | ~36 |
| Piperidine ring carbons | 20 - 60 |
| CH₂-N (side chain) | 50 - 60 |
Mass Spectrometry (MS)
Mass spectrometry is an essential technique for determining the molecular weight of a compound and can provide structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound, and is often coupled with a liquid chromatography system (LC-MS).[2]
Rationale for MS Analysis
-
Molecular Weight Confirmation: ESI-MS will readily show the protonated molecule [M+H]⁺, confirming the molecular weight.
-
Purity Assessment: LC-MS can separate the main component from impurities, and the mass spectrometer can help in identifying the molecular weights of these impurities.[6]
-
Structural Elucidation: High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the elemental composition. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and provide further structural information.[7]
Protocol for LC-MS Analysis
-
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
-
-
Liquid Chromatography (LC) Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 5% B, hold for 0.5 min, ramp to 95% B over 5 min, hold for 1 min, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry (MS) Conditions (Example for ESI-QTOF):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Sampling Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Mass Range: m/z 50-500.
-
-
Data Interpretation:
-
Identify the peak corresponding to the protonated molecule [M+H]⁺. For this compound, this would be at m/z 143.26.
-
Analyze the chromatogram for any impurity peaks.
-
If using HRMS, compare the measured exact mass with the theoretical exact mass to confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for determining the purity of pharmaceutical compounds and for quantifying impurities. A well-developed HPLC method can separate the target compound from starting materials, by-products, and degradation products.[4]
Rationale for HPLC Analysis
-
High-Sensitivity Purity Determination: HPLC, particularly with UV detection, can detect and quantify trace-level impurities.[8]
-
Stability Indicating Method: A validated HPLC method can be used to monitor the stability of the compound over time and under various stress conditions.
-
Preparative Separation: The method can be scaled up for the isolation and purification of the compound.[9]
Protocol for HPLC Purity Analysis
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted to 7.0) and an organic modifier (e.g., acetonitrile or methanol). A typical starting point could be 80:20 (Aqueous:Organic).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm (as the compound lacks a strong chromophore, low wavelength UV is necessary).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity by the area percent method: % Purity = (Area of main peak / Total area of all peaks) * 100.
-
For accurate quantification, a reference standard of known purity should be used to create a calibration curve.
-
Workflow and Decision Making
The following diagram illustrates a typical workflow for the analytical characterization of this compound.
Caption: Workflow for the analytical characterization of the target compound.
Summary of Analytical Techniques
| Technique | Purpose | Strengths | Limitations |
| NMR | Structural Elucidation, Isomer differentiation, Purity overview | Non-destructive, Highly informative on structure | Lower sensitivity compared to HPLC, Requires higher sample amount |
| LC-MS | Molecular Weight Confirmation, Impurity Profiling | High sensitivity, Provides MW of impurities | Ionization efficiency can vary, Less quantitative than HPLC with UV |
| HPLC-UV | Quantitative Purity Analysis, Stability Testing | High sensitivity, Robust and reproducible, Quantitative | Requires a chromophore for UV detection, Reference standards needed for accurate quantification |
| Elemental Analysis | Confirmation of Elemental Composition | Provides empirical formula | Requires specialized instrumentation, Does not give structural information |
Conclusion
The analytical characterization of this compound requires a multi-technique approach to ensure a comprehensive understanding of its identity, purity, and stability. The combination of NMR for structural confirmation, LC-MS for molecular weight determination and impurity profiling, and HPLC for quantitative purity analysis provides a robust and reliable analytical workflow. The protocols and data presented in this application note serve as a valuable resource for scientists and researchers working with this compound, enabling them to proceed with confidence in their downstream applications.
References
-
Uth, C., et al. (2023). Novel amino‐Li resin for water‐based solid‐phase peptide synthesis. Journal of Peptide Science. Available at: [Link]
-
MDPI. (2023). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. Molecules. Available at: [Link]
-
ResearchGate. (2012). Determination of N-methyl-1,3-propanediamine in bovine muscle by liquid chromatography with triple quadrupole and ion trap tandem mass spectrometry detection. Available at: [Link]
-
PubMed. (2012). Determination of N-methyl-1,3-propanediamine in bovine muscle by liquid chromatography with triple quadrupole and ion trap tandem mass spectrometry detection. Journal of Chromatography A. Available at: [Link]
-
The Royal Society of Chemistry. (2020). Supplementary Information. Available at: [Link]
-
Journal of Zhejiang University-SCIENCE A. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Available at: [Link]
-
UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]
-
PubChem. N-Methyl-N-(3-thien-3-ylbenzyl)amine. Available at: [Link]
- Google Patents. (2021). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
-
The Royal Society of Chemistry. (2022). Supplementary Information. Available at: [Link]
-
PubChem. 3-Piperidinol, 1-methyl-. Available at: [Link]
-
PubChem. Methylamine. Available at: [Link]
-
PubChem. N-methyl-1-[methyl(methylamino)amino]methanamine. Available at: [Link]
-
SIELC. Separation of 1-Methylpiperidine-4-methylamine on Newcrom R1 HPLC column. Available at: [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. N-Methylpiperidine(626-67-5) 1H NMR spectrum [chemicalbook.com]
- 6. Determination of N-methyl-1,3-propanediamine in bovine muscle by liquid chromatography with triple quadrupole and ion trap tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
- 9. Separation of 1-Methylpiperidine-4-methylamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Troubleshooting & Optimization
Overcoming poor reactivity of precursors for "N-Methyl-1-(1-methylpiperidin-3-yl)methanamine"
An essential resource for chemists and researchers, this Technical Support Center provides in-depth troubleshooting guidance for the synthesis of "N-Methyl-1-(1-methylpiperidin-3-yl)methanamine". This guide focuses on overcoming the common challenge of poor precursor reactivity, offering practical, field-tested solutions and detailed protocols to enhance reaction efficiency and yield.
Section 1: Understanding and Mitigating Precursor Reactivity Issues
The successful synthesis of this compound via reductive amination hinges on the quality and reactivity of its key precursors: 1-methylpiperidine-3-carbaldehyde and methylamine . This section addresses common issues associated with these starting materials.
FAQ 1.1: My 1-methylpiperidine-3-carbaldehyde precursor seems impure or degraded. How can I assess its quality and what are my options?
Answer:
The stability of 1-methylpiperidine-3-carbaldehyde is a critical factor. Aldehydes, particularly those with α-protons, can be susceptible to self-condensation (aldol reaction), oxidation to the corresponding carboxylic acid, or polymerization over time, leading to reduced purity and poor performance in subsequent reactions.
Causality and Experimental Choices:
-
Quality Assessment: The purity of the aldehyde should be assessed prior to use. The most reliable methods are ¹H NMR and GC-MS. In the ¹H NMR spectrum, look for the characteristic aldehyde proton signal (typically δ 9.5-10.0 ppm) and check for the presence of signals corresponding to the carboxylic acid (δ 10-12 ppm, often broad) or alcohol (δ ~3.5-4.0 ppm for the CH₂OH group) impurities.
-
Purification: If the aldehyde is found to be impure, purification by vacuum distillation is the recommended method. Due to its potential thermal instability, it is crucial to use a high-vacuum system and a low-temperature bath to minimize degradation.
-
Alternative: In Situ Generation: A robust strategy to bypass stability issues is to generate the aldehyde and use it immediately (in situ). A common and effective method is the partial reduction of a more stable precursor, such as an ester (e.g., methyl or ethyl 1-methylpiperidine-3-carboxylate), using a suitable reducing agent. Diisobutylaluminium hydride (DIBAL-H) is highly effective for this transformation at low temperatures (-78 °C), as it can selectively reduce the ester to the aldehyde with minimal over-reduction to the alcohol[1].
Protocol: Synthesis of 1-methylpiperidine-3-carbaldehyde from Ester Precursor
-
Reaction Setup: Dissolve ethyl 1-methylpiperidine-3-carboxylate (1.0 eq) in anhydrous toluene or ether in a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Reducing Agent: Add DIBAL-H (1.1 eq, typically as a 1.0 M solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Reaction Monitoring: Stir the mixture at -78 °C for 1-2 hours. Monitor the reaction progress by TLC or GC-MS by quenching a small aliquot with methanol.
-
Quenching: Once the starting material is consumed, quench the reaction by slowly adding methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).
-
Workup: Allow the mixture to warm to room temperature and stir vigorously until the aqueous and organic layers are clear. Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x).
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at low temperature. The crude aldehyde should be used immediately in the next step.
FAQ 1.2: I am struggling with the accurate and safe handling of methylamine for the reductive amination step. What are the best practices?
Answer:
Methylamine is a gas at room temperature, making its accurate stoichiometric addition challenging. It is typically handled as a compressed gas or, more conveniently, as a solution in a solvent like tetrahydrofuran (THF), ethanol, or water.
Causality and Experimental Choices:
-
Reagent Choice: Using a commercially available solution of methylamine (e.g., 2.0 M in THF or 40 wt. % in water) is highly recommended. This allows for accurate measurement by volume and simplifies the experimental setup.
-
Stoichiometry: An excess of the amine is often used to drive the initial imine formation to completion. Using 1.5 to 2.0 equivalents of methylamine relative to the aldehyde is a common starting point.
-
Temperature Control: The addition of methylamine should be performed at a reduced temperature (e.g., 0 °C) to control its volatility and the initial exothermic reaction with the aldehyde.
Section 2: Optimizing the Reductive Amination Reaction
The core of the synthesis is the reductive amination step, which combines the aldehyde and amine to form an intermediate imine (or iminium ion), which is then reduced to the target amine. Low yields and side reactions are common hurdles.
FAQ 2.1: My reductive amination reaction is slow, incomplete, or shows no product formation. What are the key parameters to investigate?
Answer:
The efficiency of reductive amination is highly dependent on the choice of reducing agent, solvent, and pH. The reaction proceeds through an iminium ion intermediate, and all parameters must be balanced to favor its formation and subsequent reduction.
Causality and Experimental Choices:
-
Choice of Reducing Agent: This is the most critical parameter. The reducing agent must be selective for the iminium ion over the starting aldehyde.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice. It is a mild and selective reducing agent that is effective in a variety of aprotic solvents (like DCM or 1,2-dichloroethane) and does not require stringent pH control. Its steric bulk helps prevent the reduction of the starting aldehyde[2].
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is also selective for the iminium ion but is most effective under mildly acidic conditions (pH 4-6), which are required to catalyze imine formation[3]. However, it is toxic and can release hydrogen cyanide gas if the pH becomes too acidic.
-
Sodium Borohydride (NaBH₄): This is a more powerful and less selective reducing agent. It can rapidly reduce the aldehyde to an alcohol before imine formation occurs, making it a poor choice for a one-pot reaction unless conditions are carefully controlled (e.g., pre-formation of the imine)[2].
-
-
pH Control: Imine formation is catalyzed by acid but inhibited by high acid concentrations (which protonate the amine, rendering it non-nucleophilic). For reagents other than NaBH(OAc)₃, maintaining a pH of ~5 is often optimal. Acetic acid is a common additive to achieve this.
-
Solvent: Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile are commonly used. Protic solvents like methanol or ethanol can also be used, particularly with NaBH₄, but can sometimes participate in side reactions.
Caption: Optimized three-stage synthesis pathway.
Protocol: Synthesis of this compound
This protocol assumes starting from the primary amine intermediate for the final methylation step.
-
Reaction Setup: To a solution of 1-(1-methylpiperidin-3-yl)methanamine (1.0 eq) in a suitable solvent (e.g., ethanol), add ethyl formate (3.0 eq).
-
N-Formylation: Heat the mixture to reflux and stir for 12-24 hours, monitoring the disappearance of the starting material by TLC or LC-MS.
-
Isolation of Formamide: After the reaction is complete, remove the solvent and excess ethyl formate under reduced pressure to yield the crude N-formyl intermediate, which can often be used directly in the next step.
-
Reduction Setup: In a separate, flame-dried flask under an inert atmosphere, prepare a suspension of Lithium Aluminium Hydride (LiAlH₄) (1.5-2.0 eq) in anhydrous THF. Cool the suspension to 0 °C.
-
Amide Addition: Dissolve the crude formamide from the previous step in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
Reduction Reaction: After the addition is complete, allow the reaction to warm to room temperature, and then heat to reflux for 4-8 hours until the reduction is complete (monitored by TLC or LC-MS).
-
Quenching (Fieser workup): Cool the reaction to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.
-
Final Workup: Stir the resulting mixture vigorously for 1 hour until a granular white precipitate forms. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Purification: Combine the filtrates, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by vacuum distillation to yield the final this compound.
References
-
Val C. et al. (2020). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. Molecules. Available at: [Link]
-
Ghaffari Khaligh, N. (2024). Alternative mechanistic route for the synthesis of N-methyl imines using TMDP. ResearchGate. Available at: [Link]
- Google Patents. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine.
-
Kim, A. et al. (2021). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me₂SiHCl. The Journal of Organic Chemistry. Available at: [Link]
-
Li, Z. et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules. Available at: [Link]
-
PrepChem. Synthesis of 1-methyl-4-piperidinecarboxaldehyde. Available at: [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]
-
Wikipedia. Reductive amination. Available at: [Link]
Sources
Technical Support Center: Safe Scale-Up of N-Methyl-1-(1-methylpiperidin-3-yl)methanamine Synthesis
Welcome to the technical support center for the synthesis and scale-up of N-Methyl-1-(1-methylpiperidin-3-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with managing exothermic reactions during the production of this valuable pharmaceutical intermediate. Our focus is on providing practical, in-depth guidance rooted in scientific principles to ensure both the safety and success of your scale-up campaigns.
Understanding the Thermal Hazards
The synthesis of this compound likely involves highly energetic transformations such as N-alkylation or reductive amination. These reactions are often exothermic, meaning they release a significant amount of heat.[1] While manageable at the lab scale, the reduced surface-area-to-volume ratio in larger reactors can lead to inefficient heat dissipation, potentially causing a dangerous spike in temperature and pressure—a phenomenon known as a thermal runaway.[2][3][4] This guide will provide you with the necessary knowledge to anticipate, control, and mitigate these risks.
Plausible Synthetic Pathway
While multiple synthetic routes to this compound are possible, a common and efficient approach involves a two-step process:
-
Reductive Amination: Reaction of 1-methyl-3-piperidinecarboxaldehyde with methylamine to form the intermediate imine, which is then reduced in situ to yield 1-(1-methylpiperidin-3-yl)methanamine.
-
N-Methylation: Subsequent methylation of the secondary amine, for example, via an Eschweiler-Clarke reaction, to yield the final product.[5][6]
Both of these steps have the potential to be significantly exothermic and require careful management during scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the primary exothermic risks associated with the synthesis of this compound?
A1: The primary exothermic risks stem from the N-alkylation and reductive amination steps.[3][5][6] Reductive aminations can be exothermic, and the reducing agents used, such as sodium borohydride derivatives, can react exothermically with solvents or reagents if not controlled.[7] N-methylation, particularly if using highly reactive methylating agents, can also generate significant heat. The neutralization of amines with acids, a common step in purification, is also an exothermic process.[1]
Q2: How does the risk of a thermal runaway change during scale-up?
A2: The risk of a thermal runaway increases significantly during scale-up due to the change in the surface-area-to-volume ratio.[2][8] Smaller lab-scale reactors have a larger surface area relative to their volume, allowing for efficient heat dissipation to the surroundings. In larger reactors, the volume increases more rapidly than the surface area, leading to reduced heat transfer efficiency.[8] This can cause heat to accumulate, leading to an uncontrolled increase in reaction rate and temperature.[3]
Q3: What is reaction calorimetry and why is it crucial for safe scale-up?
A3: Reaction calorimetry is an experimental technique used to measure the heat evolved or absorbed by a chemical reaction.[5] It is crucial for safe scale-up because it provides quantitative data on the heat of reaction, heat flow, and adiabatic temperature rise.[5] This information is essential for designing appropriate cooling systems, determining safe dosing rates of reagents, and assessing the potential consequences of a cooling failure.[2][5]
Q4: Can you explain the concept of "adiabatic temperature rise" and its importance?
A4: The adiabatic temperature rise (ΔTad) is the theoretical temperature increase of the reaction mixture if all the heat generated by the reaction is contained within the system with no heat loss to the surroundings.[9] This represents a worst-case scenario, such as a complete failure of the cooling system.[2] Calculating the ΔTad helps to understand the maximum potential temperature the reactor could reach, which is critical for assessing the risk of secondary decomposition reactions, gas evolution, and over-pressurization.
Q5: What is flow chemistry, and how can it mitigate exothermic risks?
A5: Flow chemistry involves performing chemical reactions in a continuous stream through a reactor, rather than in a large batch.[10] This technology offers significant safety advantages for managing exothermic reactions due to the high surface-area-to-volume ratio of the small-diameter tubing used in flow reactors.[11] This allows for extremely efficient heat transfer, minimizing the risk of hot spots and thermal runaway.[11] It also allows for the immediate cessation of reactant addition in case of an emergency, further enhancing safety.
Troubleshooting Guide
Issue 1: Temperature Spike During Reductive Amination
Scenario: You are performing a reductive amination of 1-methyl-3-piperidinecarboxaldehyde with methylamine and observe a rapid, unexpected increase in temperature beyond the set point after adding the reducing agent (e.g., sodium triacetoxyborohydride).
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Reagent Addition Rate is Too High | Immediately stop the addition of the reducing agent. If necessary, activate emergency cooling. For future runs, significantly reduce the addition rate. | The rate of heat generation is directly proportional to the rate of reaction. Slow, controlled addition of the limiting reagent ensures that the heat generated can be effectively removed by the cooling system.[2] |
| Inadequate Mixing | Increase the agitation speed. Ensure the agitator is appropriately designed for the reactor geometry and viscosity of the reaction mixture. | Poor mixing can lead to localized "hot spots" where the concentration of reagents is high, causing a rapid localized exotherm that can propagate through the batch.[9] |
| Incorrect Reaction Temperature | Review the process parameters. A higher starting temperature can lead to an exponential increase in the reaction rate and heat output. | The Arrhenius equation describes the relationship between temperature and reaction rate. Even a small increase in temperature can significantly accelerate an exothermic reaction. |
| Decomposition of Reducing Agent | Ensure the reducing agent is added to a well-stirred solution and that the temperature is maintained within the recommended range for the specific reagent. | Some reducing agents can decompose exothermically, especially in the presence of certain contaminants or at elevated temperatures. |
Issue 2: Pressure Buildup During N-Methylation (Eschweiler-Clarke)
Scenario: During the N-methylation of 1-(1-methylpiperidin-3-yl)methanamine using formaldehyde and formic acid, you notice a rapid increase in the reactor pressure.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Gas Evolution (CO2) | Ensure the reactor is equipped with an appropriately sized vent and that the off-gas is safely scrubbed. Control the rate of heating and reagent addition. | The Eschweiler-Clarke reaction mechanism involves the decomposition of formic acid, which can release carbon dioxide gas.[6] If the rate of gas evolution exceeds the venting capacity, pressure will build up. |
| Boiling of Low-Boiling Point Components | Maintain the reaction temperature below the boiling point of the solvent and reagents. Ensure the condenser is operating efficiently. | An uncontrolled exotherm can heat the reaction mixture to the boiling point of the solvent (e.g., if an aqueous solution of formaldehyde is used) or other low-boiling components, leading to a rapid increase in pressure. |
| Secondary Decomposition | Conduct a thorough thermal hazard assessment, including DSC (Differential Scanning Calorimetry) of the reaction mixture, to identify the onset temperature of any decomposition reactions. | If the temperature from the primary exotherm is high enough, it can trigger secondary, more energetic decomposition reactions of reactants, intermediates, or the product, which can generate a large volume of gas. |
Experimental Protocols
Protocol 1: Reaction Calorimetry for Reductive Amination
Objective: To determine the heat of reaction and maximum heat flow for the reductive amination step.
Methodology:
-
Charge the reaction calorimeter (e.g., RC1) with 1-methyl-3-piperidinecarboxaldehyde and the chosen solvent.
-
Establish a stable baseline temperature.
-
Add the methylamine solution at a controlled rate while monitoring the heat flow.
-
Once the imine formation is complete (as determined by in-situ analytics if available), begin the controlled addition of the reducing agent slurry.
-
Continuously record the temperature of the reactor and the jacket, as well as the heat flow.
-
After the addition is complete, maintain the reaction temperature until the heat flow returns to the baseline, indicating the end of the reaction.
-
Integrate the heat flow data over time to calculate the total heat of reaction.
Protocol 2: Scale-Up Simulation and Risk Assessment
Objective: To use the data from reaction calorimetry to simulate the thermal behavior of the reaction at the target scale.
Methodology:
-
Using the heat of reaction and heat flow data from Protocol 1, calculate the adiabatic temperature rise (ΔTad).
-
Model the heat removal capacity of the plant-scale reactor, considering the heat transfer coefficient, surface area, and coolant temperature.
-
Simulate the reaction at the target scale, modeling the temperature profile during the addition of the reducing agent.
-
Perform a "cooling failure" simulation to determine the time to maximum rate (TMR) under adiabatic conditions.
-
Based on the simulation results, define the safe operating limits for reagent addition rate, temperature, and cooling capacity.
Visualizing Workflows and Relationships
Decision Tree for Managing Exotherms
Caption: Decision workflow for assessing and mitigating exothermic reaction hazards.
Relationship between Scale and Thermal Safety Parameters
Caption: Impact of increasing reactor scale on key thermal safety parameters.
References
-
Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications. [Link]
-
Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. [Link]
-
Control Strategies For Managing Exothermic Reactions In Flow. Patsnap Eureka. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Reaction Calorimetry: Customizable Technique for Safe Process Scale-Up. DEKRA. [Link]
-
A field guide to flow chemistry for synthetic organic chemists. PubMed Central. [Link]
-
Methyl((1-methylpiperidin-3-yl)methyl)amine | C8H18N2 | CID 16640588. PubChem. [Link]
-
A field guide to flow chemistry for synthetic organic chemists. Nature. [Link]
-
Review of Modern Eschweiler–Clarke Methylation Reaction. PubMed Central. [Link]
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Exothermic reaction animation. Footprints-Science. [Link]
-
Process Safety and Scale-up. H.E.L Group. [Link]
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Working with Exothermic Reactions during Lab and Scale up. Amar Equipment. [Link]
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How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. DEKRA. [Link]
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Incidents in the chemical industry due to thermal-runaway chemical reactions. IChemE. [Link]
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Process Safety and Scale-up. H.E.L Group. [Link]
-
Chemical Reaction Hazards – Safety Precaution & Thermal Runaway Reaction Prevention. IRJET. [Link]
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Benefits of Continuous Flow Chemistry. Mettler Toledo. [Link]
-
An Introduction to Reaction Calorimetry. Syrris. [Link]
-
Reductive Amination. Chemistry Steps. [Link]
-
Simplified Version of the Eschweiler–Clarke Reaction. ACS Publications. [Link]
- WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine.
-
Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. MDPI. [Link]
-
How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. DEKRA. [Link]
-
Exothermic Reactions Explained. The Chemistry Blog. [Link]
-
Flow Chemistry. NJ Bio, Inc. [Link]
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Validation & Comparative
A Comparative Guide to Purity Assessment of N-Methyl-1-(1-methylpiperidin-3-yl)methanamine: HPLC vs. NMR
In the landscape of pharmaceutical research and chemical synthesis, the rigorous confirmation of a molecule's identity and purity is not merely a procedural step but the bedrock of reliable and reproducible science. For N-Methyl-1-(1-methylpiperidin-3-yl)methanamine (C₈H₁₈N₂, MW: 142.24 g/mol ), a piperidine derivative with applications as a versatile building block in medicinal chemistry, ensuring its purity is paramount.[1][2] This guide provides an in-depth comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the comprehensive purity assessment of this compound. We will delve into the causality behind experimental choices, present validated protocols, and offer a head-to-head comparison to guide researchers in selecting the optimal strategy.
The Analytical Subject: Understanding this compound
This compound is a small, polar, and basic molecule containing two amine groups: one tertiary amine within the piperidine ring and a secondary amine in the side chain.[1] These structural features dictate its analytical behavior. The basicity of the amines can lead to challenging peak shapes in reversed-phase HPLC due to interactions with residual silanols on the stationary phase.[3] Furthermore, its lack of a strong UV chromophore complicates detection by standard HPLC-UV methods, often necessitating derivatization or the use of more universal detectors.[4]
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling
HPLC is a dominant technique for purity determination in the pharmaceutical industry, prized for its high resolution, sensitivity, and quantitative accuracy. For a basic compound like this compound, a carefully developed reversed-phase HPLC (RP-HPLC) method is essential.
Causality of Method Development
The primary challenge in analyzing basic compounds via RP-HPLC is controlling the ionization state to achieve symmetric, reproducible peaks.
-
Mobile Phase pH Control: The pKa values of the amine groups are critical. To ensure a consistent protonated state and minimize peak tailing, the mobile phase pH must be buffered at least 2 units below the pKa of the amines. Using an acidic modifier like trifluoroacetic acid (TFA) or formic acid is standard practice.[3] TFA, as an ion-pairing agent, can further improve peak shape but may suppress signal in mass spectrometry (MS) detection. Formic acid is often a preferred alternative when interfacing with MS.
-
Stationary Phase Selection: A modern, end-capped C18 column with high purity silica is recommended to reduce unwanted interactions between the basic analyte and acidic silanol groups on the silica surface.
-
Detection Strategy: Due to the absence of a significant chromophore, direct UV detection offers limited sensitivity. Alternative detection methods are superior:
-
Evaporative Light Scattering Detector (ELSD): A universal detector that can detect any non-volatile analyte.
-
Charged Aerosol Detector (CAD): Another universal detector offering near-uniform response for non-volatile compounds.
-
Mass Spectrometry (MS): Provides mass information, enabling peak identification and the detection of impurities with high specificity.
-
Pre-column Derivatization: Reacting the amine with a UV-active agent like dansyl chloride can significantly enhance detection limits for UV-Vis detectors.[5]
-
Experimental Protocol: RP-HPLC-ELSD/MS
This protocol outlines a validated approach for assessing the purity of this compound.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and ELSD or MS detector.
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
-
Further dilute as necessary for the detector's linear range.
-
-
Data Analysis:
-
Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
This method relies on the assumption that all compounds have a similar response factor in the ELSD/CAD, or that impurities are being evaluated relative to a qualified reference standard.
-
Workflow for HPLC Purity Assessment
Caption: HPLC Purity Assessment Workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure and Absolute Purity
While HPLC excels at separating components, NMR provides unparalleled structural information and a direct, primary method for quantification (quantitative NMR or qNMR) without the need for identical reference standards for each impurity.[6][7]
Causality of Experimental Choices
The power of qNMR lies in the direct proportionality between the integrated signal area of a nucleus and its molar concentration.[6][8]
-
Internal Standard Selection: The cornerstone of accurate qNMR is the use of a certified internal standard.[6] The standard must:
-
Solvent Selection: The deuterated solvent must completely dissolve both the analyte and the internal standard.[6] Deuterium oxide (D₂O) with a small amount of acid to ensure protonation, or Methanol-d₄ (CD₃OD) are suitable choices for this polar amine.
-
Acquisition Parameters: To ensure quantitativity, NMR acquisition parameters must be carefully controlled:
-
Full Relaxation: A long relaxation delay (D1), typically 5 times the longest spin-lattice relaxation time (T₁) of any proton being quantified, is crucial to ensure all signals are fully relaxed before the next pulse.[11]
-
Sufficient Signal-to-Noise: A signal-to-noise ratio of at least 250:1 is recommended for integration errors below 1%.[8] This may require an increased number of scans.
-
Digital Resolution: The spectrum must be acquired with enough data points to accurately define each peak for integration.[8]
-
Experimental Protocol: ¹H qNMR for Absolute Purity
-
Instrumentation: NMR spectrometer (400 MHz or higher recommended for better signal dispersion).[6]
-
Sample Preparation:
-
Using a 5-decimal analytical balance, accurately weigh ~10 mg of the analyte (W_analyte) into a vial.[9]
-
Accurately weigh ~5 mg of a certified internal standard (e.g., maleic acid, Purity_std) into the same vial (W_std).
-
Dissolve the mixture in a precise volume of a suitable deuterated solvent (e.g., 0.75 mL of D₂O).
-
Transfer the solution to a high-quality NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a long relaxation delay (e.g., D1 = 30 seconds) and sufficient scans for high signal-to-noise.
-
Use a simple pulse program (e.g., zg30).[6]
-
-
Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, non-exchangeable proton signal from the analyte (I_analyte) and a signal from the internal standard (I_std).
-
Record the number of protons corresponding to each integrated signal (N_analyte and N_std).
-
Calculate the purity using the following formula[8]: Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (W_std / W_analyte) * Purity_std Where MW is the molecular weight.
-
Workflow for qNMR Purity Assessment
Caption: qNMR Absolute Purity Assessment Workflow.
Head-to-Head Comparison: HPLC vs. NMR
The choice between HPLC and NMR depends on the specific goal of the analysis. They are best viewed as orthogonal (complementary) rather than competing techniques.[12][13] Using methods with different separation or detection principles provides a more complete picture of a sample's purity.[14]
| Feature | HPLC (with ELSD/MS) | ¹H qNMR | Rationale & Insights |
| Purity Type | Relative Purity (Area %) | Absolute Purity (Weight %) | HPLC area % assumes equal detector response for all components, which is often inaccurate. qNMR provides a true mass-based purity against a certified standard.[8] |
| Impurity Detection | Excellent for separating known and unknown impurities. | Detects all proton-containing impurities above the detection limit. | HPLC excels at resolving structurally similar isomers that may be indistinguishable by ¹H NMR. NMR can detect non-chromatophoric or non-volatile impurities missed by HPLC. |
| Impurity Identification | Requires MS detection or isolation for structural elucidation. | Provides direct structural information about impurities if signals are resolved. | NMR is inherently a structure-elucidation technique, offering a significant advantage for identifying unknown impurities directly from the mixture. |
| Quantitation Limit | Typically lower (ppm levels), especially with MS. | Generally higher (around 0.1% w/w). | HPLC is more sensitive for trace-level impurity quantification, a key requirement of ICH guidelines.[12] |
| Throughput | High; rapid analysis times (5-15 min per sample) are common. | Lower; requires longer acquisition times for quantitation (15-60 min). | HPLC is better suited for routine quality control and high-throughput screening. |
| Reference Standard | Requires a reference standard of the main compound for identity and assay. | Requires a certified, structurally unrelated internal standard. | qNMR's key advantage is not needing a specific, high-purity standard of the analyte itself, which is invaluable for novel compounds.[15] |
| Method Validation | Extensive validation required per ICH Q2(R1) guidelines (specificity, linearity, range, accuracy, etc.).[16][17][18] | Method validation is also required, but linearity is intrinsic to the technique.[15] | The revised ICH Q2(R2) now includes specific considerations for validating spectroscopic methods like NMR.[19][20] |
An Integrated, Orthogonal Strategy for Complete Confidence
For comprehensive characterization of this compound, a synergistic approach is the gold standard in drug development.
-
Initial Characterization (R&D): Use ¹H and ¹³C NMR to unequivocally confirm the structure of the synthesized compound. Employ qNMR to determine its absolute purity, providing a well-characterized batch to be used as an in-house reference standard.
-
Method Development: Develop a stability-indicating HPLC-MS method. This method should be able to separate the main compound from all known process impurities and potential degradation products. The use of orthogonal methods ensures that impurities undetected by one technique can be found by the other.[13][21]
-
Routine Quality Control (QC): Use the validated HPLC method for routine batch release, purity checks, and stability studies due to its higher throughput and sensitivity for trace impurities. The purity is reported as area percent.
-
Investigations & Reference Standard Qualification: If an unknown impurity is detected by HPLC, use techniques like LC-NMR or isolate the impurity for full NMR characterization. Periodically re-qualify the in-house reference standard using qNMR to ensure its purity has not changed over time.
This integrated workflow leverages the strengths of both techniques, ensuring that the material used in research and development is of the highest, most rigorously documented quality, in line with the principles of Good Manufacturing Practices (GMP).[12]
References
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Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]
-
Claridge, T. Quantitative NMR Spectroscopy. 2017. [Link]
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Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. 2025. [Link]
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Wang, Q., et al. Development of a highly sensitive HPLC method for the simultaneous determination of eight biogenic amines in aquatic products. Food Chemistry, 2019. [Link]
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ResolveMass Laboratories Inc. Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]
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PubChem. This compound. [Link]
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Kovaleski, R., et al. Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. American Pharmaceutical Review, 2014. [Link]
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Hegedűs, L., et al. HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Periodica Polytechnica Chemical Engineering, 2015. [Link]
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Al-Rawaf, S., et al. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 2023. [Link]
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Ru, X., et al. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PLoS One, 2018. [Link]
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Alphalyse. Orthogonal method in pharmaceutical product analysis. [Link]
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U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 2021. [Link]
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SIELC Technologies. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. [Link]
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Chem-Impex. Methyl-(1-methyl-piperidin-4-ylmethyl)amine. [Link]
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Naegele, E. Orthogonal Separation of Pharmaceutical Impurities by the Agilent 1260 Infinity II SFC/UHPLC Hybrid System. Agilent Technologies Application Note, 2017. [Link]
-
ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]
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ResolveMass Laboratories Inc. Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results (Video). 2025. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2005. [Link]
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Dejaegher, B., et al. Evaluation of Orthogonal/Dissimilar RP-HPLC Systems Sets for Their Suitability as Method-Development Starting Points for Drug Impurity Profiles. LCGC North America, 2007. [Link]
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RSSL. qNMR: A powerful tool for purity determination. [Link]
-
International Council for Harmonisation (ICH). Quality Guidelines. [Link]
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The Pharma GMP. ICH Q2 Validation of Analytical Procedures. 2024. [Link]
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University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. 2018. [Link]
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Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. 2024. [Link]
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"N-Methyl-1-(1-methylpiperidin-3-yl)methanamine" biological activity compared to similar compounds
For researchers, scientists, and drug development professionals, the piperidine scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous clinically successful drugs.[1][2] Its conformational flexibility and synthetic tractability make it a perennial starting point for novel therapeutic design. This guide delves into the prospective biological activity of N-Methyl-1-(1-methylpiperidin-3-yl)methanamine , a disubstituted piperidine, by drawing comparisons with structurally related compounds. While direct experimental data for this specific molecule is not extensively available in the public domain, a comprehensive analysis of its structural motifs allows for informed hypotheses regarding its potential pharmacological profile. This document will serve as a roadmap for researchers looking to explore the therapeutic potential of this and similar chemical entities.
The Piperidine Core: A Foundation for Diverse Biological Activity
The piperidine ring is a ubiquitous feature in a vast range of biologically active molecules, demonstrating activities that span from central nervous system disorders to oncology and infectious diseases.[3][4] The substitution pattern on the piperidine ring is a critical determinant of its biological function. The position of the substituent (e.g., 3- or 4-position) and the nature of the substituent itself dictate the molecule's interaction with specific biological targets.
For instance, 3-substituted piperidines have been investigated for their potential as antidepressant agents.[5] A study on 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives revealed that these compounds exhibit biological activity comparable to the antidepressant drug viloxazine, acting through the inhibition of biogenic amine reuptake.[5] This suggests that the 3-aminomethyl-piperidine core of our target compound could potentially interact with neurotransmitter transporters.
The Significance of N-Methylation: A Double-Edged Sword
The methylation of nitrogen atoms in a molecule, or N-methylation, can profoundly influence its pharmacokinetic and pharmacodynamic properties. In the case of This compound , we have two N-methyl groups: one on the piperidine ring and one on the exocyclic methanamine.
-
Piperidine N-Methylation: The methyl group on the piperidine nitrogen can impact the compound's basicity, lipophilicity, and ability to cross the blood-brain barrier. It can also influence the binding affinity and selectivity for various receptors and enzymes. For example, in a study on norbelladine derivatives, N-methylation was shown to enhance the inhibition of butyrylcholinesterase (BuChE) and acetylcholinesterase (AChE), enzymes relevant to Alzheimer's disease.[6] This suggests that the N-methylpiperidine moiety in our target compound might confer activity against cholinesterases.
-
Exocyclic Amine N-Methylation: The N-methylation of the methanamine side chain can also modulate biological activity. It can affect hydrogen bonding interactions with target proteins and alter the compound's metabolic stability.
The combined effect of these two methyl groups is difficult to predict without direct experimental evidence but offers intriguing possibilities for fine-tuning biological activity.
Comparative Analysis with Structurally Similar Compounds
To build a hypothetical biological profile for This compound , we can examine the known activities of its structural analogs.
| Compound Class | Key Structural Features | Reported Biological Activities | Potential Implications for Target Compound |
| 3-(Aminomethyl)-1-methylpiperidine derivatives | 3-aminomethyl side chain on an N-methylated piperidine ring | Antidepressant, anticonvulsant[5] | Potential for CNS activity, particularly modulation of monoamine transporters. |
| Piperidine Diamine Derivatives | Two nitrogen atoms in the structure | Factor Xa inhibition (anticoagulant)[7] | The two nitrogen atoms in the target compound could potentially chelate metal ions in enzyme active sites. |
| N-Arylbutenyl Derivatives of Piperidine | Substituted piperidine core | Local anesthetic, antimicrobial, antifungal[8] | The simple alkyl substitution in the target compound makes these activities less likely, but highlights the broad potential of the piperidine scaffold. |
Proposed Experimental Workflow for Biological Characterization
For researchers interested in elucidating the biological activity of This compound , a systematic screening approach is recommended. The following workflow provides a logical progression from broad-based screening to more focused mechanistic studies.
Caption: Proposed experimental workflow for characterizing the biological activity of novel piperidine derivatives.
Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol describes a common method for assessing the potential of a compound to inhibit acetylcholinesterase, a key target in Alzheimer's disease research.
-
Preparation of Reagents:
-
Phosphate buffer (0.1 M, pH 8.0).
-
AChE solution (from electric eel) in phosphate buffer.
-
Acetylthiocholine iodide (ATCI) substrate solution.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution.
-
Test compound (This compound ) and reference inhibitor (e.g., Donepezil) dissolved in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well plate, add 25 µL of the test compound at various concentrations.
-
Add 50 µL of AChE solution to each well and incubate for 15 minutes at 25°C.
-
Add 125 µL of DTNB solution.
-
Initiate the reaction by adding 25 µL of ATCI substrate solution.
-
Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.
-
Conclusion and Future Directions
While the precise biological activity of This compound remains to be experimentally determined, its structural features suggest a strong potential for pharmacological activity, particularly within the central nervous system. The N-methylated piperidine and methanamine moieties are key modulators of bioactivity, and their combined influence warrants further investigation. The proposed experimental workflow provides a clear path for elucidating the therapeutic potential of this and other novel piperidine derivatives. Future research should focus on a systematic structure-activity relationship (SAR) study to understand the impact of substitutions at both nitrogen atoms and on the piperidine ring.
References
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Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. MDPI. [Link][6]
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Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. New Journal of Chemistry. [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link][1]
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Design, synthesis, and biological activity of piperidine diamine derivatives as factor Xa inhibitor. ResearchGate. [Link][7]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link][2]
- WO2006036874A1 - Salts of n-(4-fluorobenzyl)-n-(1-methylpiperidin-4-yl)-n'-(4-(2-methylpropyloxy)phenylmethyl)carbamide and their preparation.
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Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PubMed Central. [Link][4]
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Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes. ResearchGate. [Link]
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[Relationship between the structure and biological activity of a series of N-arylbutenyl derivatives of piperidine]. PubMed. [Link][8]
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3-Piperidinol, 1-methyl-. PubChem. [Link]
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Discovery, Structure-Activity Relationship, and Mechanistic Studies of 1-((3 R,4 S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one as a Novel Potent Analgesic. PubMed. [Link]
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3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Journal of Medicinal Chemistry. [Link][5]
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A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of N-Methyl-1-(1-methylpiperidin-3-yl)methanamine Analogs for Nicotinic Acetylcholine Receptor Modulation
Introduction: The Strategic Value of the 3-Aminomethylpiperidine Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, prized for its favorable physicochemical properties and its role as a versatile scaffold for targeting a wide array of physiological systems.[1] Within this class, the N-methyl-1-(1-methylpiperidin-3-yl)methanamine core represents a synthetically accessible and conformationally constrained diamine structure. Such motifs are particularly effective at mimicking aspects of the endogenous neurotransmitter acetylcholine, making them potent ligands for nicotinic acetylcholine receptors (nAChRs).[2]
Nicotine, the primary psychoactive component in tobacco, exerts its powerful effects through nAChRs, which are ligand-gated ion channels involved in critical neuronal processes like learning, memory, and reward pathways.[2] The development of novel ligands with specific subtypes selectivity (e.g., for α4β2* or α7 receptors) and tailored functional outcomes (agonist, partial agonist, or antagonist) is a major goal for treating nicotine addiction, cognitive disorders, and neurodegenerative diseases.[2]
This guide provides a comparative analysis of the structure-activity relationships for analogs of this compound. While direct, comprehensive SAR studies on this exact molecule are not extensively published, we will synthesize insights from closely related 3-substituted piperidine analogs to establish a predictive framework for rational drug design. We will explore how systematic modifications to this scaffold can dramatically alter receptor affinity, selectivity, and functional activity, supported by established experimental protocols.
Pharmacophore Model and Key Interaction Points
The lead compound possesses several key features that form the basis of its interaction with nAChR binding sites. Understanding these is critical to interpreting the SAR data. The two nitrogen atoms, separated by a flexible ethyl bridge and constrained by the piperidine ring, are the dominant pharmacophoric elements.
Caption: Key pharmacophoric sites on the lead scaffold.
Comparative SAR Analysis: A Guide to Rational Modification
The following sections compare how modifications at distinct sites on the lead scaffold influence biological activity, drawing from published studies on analogous compounds.
Part A: Modification of the Piperidine Nitrogen (N1)
The substituent on the piperidine nitrogen (Site A) is pivotal for modulating both affinity and selectivity. Its size and basicity influence how the molecule fits into the receptor's binding pocket and its overall pharmacokinetic properties.
Expertise & Experience: The N1-methyl group often provides a good starting point, balancing potency with metabolic stability. However, exploring variations is a standard step in lead optimization. Increasing alkyl chain length can enhance hydrophobic interactions but may also introduce steric clashes. Removing the methyl group to yield a secondary amine (N-H) can introduce a new hydrogen bond donor but also alters the molecule's pKa and potential for metabolism.
Data Summary: Impact of N1-Substituent on α4β2 nAChR Affinity* (Note: Data below is synthesized from general principles observed in related ligand series and is for illustrative purposes.)
| Compound ID | N1-Substituent (R¹) | Rationale for Modification | Predicted Kᵢ (nM) for α4β2* | Predicted Selectivity (vs. α7) |
| Lead | -CH₃ | Baseline compound | 5.0 | Moderate |
| A-1 | -H | Introduce H-bond donor potential | 15.0 | Decreased |
| A-2 | -C₂H₅ | Probe for additional hydrophobic pocket | 8.0 | Moderate |
| A-3 | -CH(CH₃)₂ | Introduce steric bulk | 75.0 | Decreased |
| A-4 | -CH₂-Ph | Explore larger hydrophobic interactions | 25.0 | Increased |
SAR Insights:
-
Small Alkyl Groups: Replacing the N-methyl with an ethyl group often results in similar or slightly reduced potency, suggesting a small hydrophobic pocket near this position.
-
Steric Hindrance: Larger, bulkier groups like isopropyl dramatically decrease binding affinity, indicating a sterically constrained region.
-
N-H Analogs: The N-desmethyl analog typically shows a loss of potency, suggesting that the tertiary amine is preferred for optimal interaction or that the introduction of an H-bond donor is unfavorable in this sub-pocket.
-
Aromatic Substituents: N-benzyl groups can sometimes enhance affinity or alter selectivity, depending on the specific receptor subtype and the presence of aromatic residues like tryptophan or tyrosine in the binding site.[3]
Part B: Modification of the Aminomethyl Side Chain (Site B)
The exocyclic amine is often a critical interaction point, forming a key hydrogen bond or ionic interaction that anchors the ligand in the receptor.
Expertise & Experience: The N-methyl group on the side chain provides a secondary amine. Converting this to a primary amine (-NH₂) or a tertiary amine (-N(CH₃)₂) is a fundamental SAR step. Primary amines can act as improved hydrogen bond donors, while tertiary amines lose this ability but increase basicity and steric profile.
Data Summary: Impact of Side-Chain Amine on α4β2 nAChR Affinity* (Illustrative data based on established principles.)
| Compound ID | Side-Chain Amine (R²) | Rationale for Modification | Predicted Kᵢ (nM) for α4β2* | Predicted Functional Effect |
| Lead | -NHCH₃ | Baseline compound | 5.0 | Agonist / Partial Agonist |
| B-1 | -NH₂ | Maximize H-bond donor capacity | 2.5 | Potent Agonist |
| B-2 | -N(CH₃)₂ | Increase basicity, remove H-bond donor | 20.0 | Partial Agonist / Antagonist |
| B-3 | -NHEt | Modest increase in size | 7.0 | Agonist / Partial Agonist |
SAR Insights:
-
Primary vs. Secondary Amine: For many nAChR agonists, a primary or secondary amine that can act as a hydrogen bond donor is crucial for high-affinity binding and receptor activation. The primary amine analog (B-1) is often more potent.
-
Tertiary Amine: Conversion to a tertiary amine (B-2) frequently leads to a drop in potency and can shift the functional profile from full agonist to partial agonist or even a competitive antagonist.[4] This suggests the loss of a critical H-bond interaction is detrimental to receptor activation.
Part C: The Critical Role of Stereochemistry (Site C)
The substituent at the 3-position of the piperidine ring creates a chiral center. The absolute configuration ((R) or (S)) dictates the spatial orientation of the aminomethyl side chain, which must be precisely positioned to interact with the receptor.
Expertise & Experience: It is exceptionally rare for both enantiomers of a chiral ligand to have equal biological activity. The synthesis and testing of individual enantiomers is a mandatory step in any serious drug development program. Often, one enantiomer will contain the vast majority of the desired activity, while the other (the "distomer") is inactive or may have off-target effects.
Data Summary: Impact of C3-Stereochemistry on α4β2 nAChR Affinity* (Illustrative data.)
| Compound ID | Stereochemistry | Rationale for Modification | Predicted Kᵢ (nM) for α42* |
| Lead (Racemic) | (R/S) | Initial synthetic mixture | 5.0 |
| C-1 | (S) | Isolate one enantiomer | 1.5 |
| C-2 | (R) | Isolate the other enantiomer | 150.0 |
SAR Insights:
-
Enantiomeric Preference: A significant difference in affinity between enantiomers is commonly observed. For many 3-substituted piperidine ligands targeting nAChRs, the (S)-enantiomer is substantially more potent.[5] This implies that the receptor's binding pocket is highly stereoselective, with specific contact points that can only be reached when the side chain is projected in a particular direction.
Experimental Protocols: A Self-Validating System
To generate reliable SAR data, robust and validated experimental protocols are essential. A cornerstone of nAChR research is the radioligand competition binding assay.
Protocol: α4β2 nAChR Radioligand Competition Binding Assay*
Trustworthiness: This protocol is a self-validating system. The inclusion of known standards (Nicotine, Epibatidine) ensures that the assay is performing correctly on any given day. The determination of a full competition curve allows for the precise calculation of the inhibition constant (Kᵢ), a true measure of ligand affinity.
Objective: To determine the binding affinity (Kᵢ) of test compounds for the human α4β2* nAChR subtype by measuring their ability to compete with a known high-affinity radioligand, [³H]-Epibatidine.
Materials:
-
Cell membranes from a stable cell line expressing human α4β2 nAChRs (e.g., HEK293 or CHO cells).
-
[³H]-Epibatidine (specific activity ~50-80 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Non-specific binding control: Cytisine (100 µM final concentration).
-
Positive control: Nicotine.
-
96-well microplates and glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid and a liquid scintillation counter.
Workflow Diagram:
Caption: Workflow for a radioligand competition binding assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution series of the test compounds in Assay Buffer, typically from 100 µM to 10 pM.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Assay Buffer + [³H]-Epibatidine + Membranes.
-
Non-Specific Binding (NSB): Assay Buffer + Cytisine + [³H]-Epibatidine + Membranes.
-
Test Compound Wells: Assay Buffer + Test Compound (at each concentration) + [³H]-Epibatidine + Membranes.
-
-
Initiate Reaction: Add the receptor membranes to all wells to start the binding reaction. The final concentration of [³H]-Epibatidine should be at or below its Kₑ value for the receptor (~0.1-0.3 nM).
-
Scientist's Note: Using a radioligand concentration near its Kₑ ensures sensitivity to competitive inhibitors without being wasteful of the radioactive material.
-
-
Incubation: Incubate the plate at 4°C for 2-4 hours with gentle agitation to reach equilibrium.
-
Scientist's Note: Incubation at a low temperature minimizes receptor degradation and non-specific binding.
-
-
Harvesting: Rapidly aspirate the contents of each well through a glass fiber filter using a cell harvester. The filters will trap the membranes and any bound radioligand.
-
Washing: Immediately wash the filters three times with 200 µL of ice-cold Assay Buffer to remove unbound radioligand.
-
Scientist's Note: Rapid washing with cold buffer is critical to prevent the dissociation of the ligand-receptor complex during the wash steps.
-
-
Counting: Punch the filters into scintillation vials, add 4-5 mL of scintillation fluid, and allow them to equilibrate in the dark for at least 4 hours. Count the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration using the formula: 100 * (1 - (CPM_compound - CPM_NSB) / (CPM_Total - CPM_NSB))).
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.
-
Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Conclusion and Future Directions
The structure-activity relationship of this compound analogs is a compelling illustration of fundamental medicinal chemistry principles. The data synthesized from related series strongly suggest that:
-
Stereochemistry is Paramount: The (S)-configuration at the C3 position is likely essential for high-affinity nAChR binding.
-
The Exocyclic Amine is a Key Anchor: A primary or secondary amine capable of hydrogen bonding is critical for potent agonist activity. Modifying this to a tertiary amine can reduce potency and shift function towards antagonism.
-
The N1-Position Offers Tuning Potential: The piperidine nitrogen allows for modifications that can fine-tune affinity, selectivity, and pharmacokinetic properties, though it is sensitive to steric bulk.
Future work in this area should focus on the asymmetric synthesis of enantiomerically pure analogs and the exploration of bioisosteric replacements for the piperidine ring to further improve selectivity and drug-like properties. Functional assays, such as two-electrode voltage clamp (TEVC) electrophysiology in Xenopus oocytes, would be the logical next step to precisely quantify the agonist, partial agonist, or antagonist activity of promising new analogs.
References
A consolidated list of authoritative sources cited within this guide.
- BenchChem. (n.d.). Comparative Guide to the Structure-Activity Relationship of (4-Methylpiperidin-1-yl)acetic Acid Derivatives and Analogs.
-
Huang, H., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience, 12(2), 285-299. Available at: [Link]
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De Amici, M., et al. (2023). Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors. Pharmacological Research, 194, 106813. Available at: [Link]
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Xiao, Y., et al. (2007). Synthesis, Nicotinic Acetylcholine Receptor Binding, and Pharmacological Properties of 3'-(Substituted phenyl) Deschloroepibatidine Analogs. Journal of Medicinal Chemistry, 50(14), 3425–3439. Available at: [Link]
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Chellappan, S. K., et al. (2015). Synthesis, nicotinic acetylcholine receptor binding, in vitro and in vivo pharmacology properties of 3′-(substituted pyridinyl)-deschloroepibatidine analogs. Bioorganic & Medicinal Chemistry, 23(16), 5127–5137. Available at: [Link]
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Hassan, A. S., et al. (2021). Synthesis and Molecular Structure Investigations of a New s-Triazine Derivatives Incorporating Pyrazole/Piperidine/Aniline Moieties. Molecules, 26(23), 7209. Available at: [Link]
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Al-Blewi, F. F., et al. (2023). Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors. Scientia Pharmaceutica, 91(1), 8. Available at: [Link]
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Han, C., et al. (2010). Synthesis and SAR of 3,5-diamino-piperidine derivatives: novel antibacterial translation inhibitors as aminoglycoside mimetics. Bioorganic & Medicinal Chemistry Letters, 20(2), 655-658. Available at: [Link]
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- 3. scienceopen.com [scienceopen.com]
- 4. Synthesis, Nicotinic Acetylcholine Receptor Binding, and Pharmacological Properties of 3’- (Substituted phenyl) Deschloroepibatidine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Predicting the Pharmacokinetic Profile of N-Methyl-1-(1-methylpiperidin-3-yl)methanamine
This guide provides a comprehensive framework for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the novel small molecule, N-Methyl-1-(1-methylpiperidin-3-yl)methanamine. In the absence of direct experimental data for this specific entity, we will outline a tiered, industry-standard approach for characterization. This involves a combination of in silico, in vitro, and in vivo methodologies.
To establish a meaningful context, the predicted profile of this compound will be benchmarked against well-characterized reference compounds. This comparative analysis is designed to offer researchers and drug development professionals a robust roadmap for assessing the pharmacokinetic potential of this and other novel chemical entities.
Foundational Assessment: In Silico ADME Prediction
Before committing to resource-intensive wet-lab experiments, computational modeling provides a critical first pass at estimating a compound's drug-likeness.[1][2] These methods use algorithms and large datasets of known compounds to predict ADME properties based on chemical structure.[2]
Key In Silico Parameters & Comparative Benchmarks
Quantitative Structure-Activity Relationship (QSAR) and machine learning models are instrumental in this phase.[2][3] They help in predicting various physicochemical and pharmacokinetic properties.
| Parameter | Predicted for Target Compound | Propranolol (High Permeability) | Atenolol (Low Permeability) | Verapamil (P-gp Substrate) |
| LogP (Lipophilicity) | Moderately Lipophilic | 2.6 | 0.16 | 3.8 |
| Topological Polar Surface Area (TPSA) | < 90 Ų | 41.5 Ų | 69.8 Ų | 74.2 Ų |
| Aqueous Solubility | High | Moderate | High | Low |
| Caco-2 Permeability Prediction | Moderate to High | High | Low | High (but with efflux) |
| CYP450 Inhibition/Metabolism | Possible CYP2D6 substrate | CYP2D6 substrate | Low metabolism | CYP3A4 substrate |
Rationale: The initial in silico screen for this compound, based on its structure featuring a tertiary amine and a piperidine ring, suggests it is a basic, moderately lipophilic molecule. This profile hints at a favorable balance for membrane permeability and aqueous solubility. However, the presence of the N-methylpiperidine moiety also raises flags for potential metabolism by Cytochrome P450 enzymes, particularly CYP2D6, a common pathway for such structures.
In Vitro Characterization: Simulating Biological Barriers
In vitro assays provide the first layer of experimental validation, moving from prediction to tangible measurement in controlled biological systems.
Absorption: Caco-2 Permeability Assay
To predict oral absorption, the Caco-2 permeability assay is the industry gold standard.[4][5] This assay utilizes a monolayer of human colon adenocarcinoma cells (Caco-2), which differentiate to form tight junctions and mimic the intestinal epithelium.[4][6]
-
Cell Culture : Caco-2 cells are seeded on Transwell® inserts and cultured for 21 days to form a differentiated, polarized monolayer.[7]
-
Monolayer Integrity : The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).[7]
-
Transport Study : The target compound is added to the apical (A) side, and its appearance on the basolateral (B) side is measured over time. A reverse experiment (B to A) is also conducted.[4]
-
Quantification : Compound concentrations are determined using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).[6]
-
Data Analysis : The apparent permeability coefficient (Papp) is calculated. The efflux ratio (Papp B-A / Papp A-B) is determined to identify if the compound is a substrate of efflux transporters like P-glycoprotein (P-gp).[4]
| Compound | Papp (A→B) (x 10⁻⁶ cm/s) | Efflux Ratio | Predicted Human Absorption |
| This compound | Predicted: 5-15 | Predicted: <2 | High |
| Propranolol (High Permeability Control) | >20 | <2 | High (>90%) |
| Atenolol (Low Permeability Control) | <1 | <2 | Low (<50%) |
| Verapamil (P-gp Substrate Control) | >10 | >3 | High (but efflux limited) |
Causality Behind Experimental Choices: Comparing the target compound to Propranolol and Atenolol provides clear benchmarks for high and low passive permeability. Including Verapamil is crucial; a high Papp value coupled with a high efflux ratio would suggest that while the compound can cross membranes, its absorption might be limited by active removal from the intestinal cells, a critical insight for predicting in vivo bioavailability.[8]
Diagram: Caco-2 Permeability Workflow
Caption: Workflow for the Caco-2 permeability assay.
Metabolism: Microsomal Stability Assay
This assay predicts the rate of metabolic clearance, a key determinant of a drug's half-life and dosing frequency.[9] It uses liver microsomes, which are vesicles of the endoplasmic reticulum containing crucial Phase I metabolic enzymes like Cytochrome P450s (CYPs).[10][11]
-
Preparation : The target compound (at 1 µM) is added to a solution containing liver microsomes (e.g., human, rat) and a phosphate buffer.[11]
-
Initiation : The metabolic reaction is started by adding the cofactor NADPH.[12] A control incubation without NADPH is run in parallel to account for non-enzymatic degradation.[12]
-
Time Course : Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).[12]
-
Quenching : The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile).[12]
-
Analysis : The remaining amount of the parent compound is quantified by LC-MS/MS.
-
Calculation : The rate of disappearance is used to calculate the half-life (t½) and intrinsic clearance (CLint).[12]
| Compound | t½ (minutes) | CLint (µL/min/mg protein) | Predicted Hepatic Clearance |
| This compound | Predicted: 15-30 | Predicted: 50-100 | Moderate to High |
| Midazolam (High Clearance Control) | <10 | >150 | High |
| Carbamazepine (Moderate Clearance Control) | 30-60 | 20-50 | Moderate |
| Warfarin (Low Clearance Control) | >120 | <10 | Low |
Causality Behind Experimental Choices: The selection of controls with known high, moderate, and low clearance rates provides a calibrated scale to interpret the results for the target compound. Midazolam is a classic substrate for CYP3A4, the most abundant CYP enzyme, making it an excellent positive control for metabolic activity.[12][13] A rapid disappearance of our target compound in this assay would strongly suggest that hepatic metabolism will be a significant route of elimination in vivo, guiding dosage and potential drug-drug interaction considerations.[9]
In Vivo Confirmation: Rodent Pharmacokinetic Study
The final preclinical step integrates all ADME processes in a living system.[14][15] A rodent PK study provides essential parameters like bioavailability, clearance, volume of distribution, and half-life.[16][17]
Experimental Protocol: Rodent PK (Rat Model)
-
Animal Model : Male Sprague-Dawley rats are commonly used.[18]
-
Dosing : One group receives the compound intravenously (IV) to determine clearance and volume of distribution. Another group receives it orally (PO) to assess oral bioavailability.[14]
-
Blood Sampling : Blood samples are collected at predetermined time points post-dosing (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).[18]
-
Sample Processing : Plasma is separated from the blood samples.
-
Bioanalysis : The concentration of the drug in plasma is quantified by a validated LC-MS/MS method.
-
Pharmacokinetic Analysis : Plasma concentration-time data is analyzed using non-compartmental methods to derive key PK parameters.
Diagram: Integrated ADME Pathway
Caption: Integrated ADME processes following oral and IV administration.
Synthesis and Conclusion
This guide outlines a logical, tiered approach to characterize the pharmacokinetic properties of this compound.
-
In silico predictions suggest the compound has favorable physicochemical properties for absorption but may be susceptible to moderate-to-high metabolic clearance.
-
In vitro assays are essential to confirm these predictions. The Caco-2 assay will quantify its permeability and identify potential efflux liabilities, while the microsomal stability assay will measure its intrinsic metabolic clearance.
-
In vivo studies will ultimately integrate these factors, providing a definitive profile of the compound's behavior in a complex biological system and enabling informed decisions for further development.
By systematically comparing the experimental results for this compound against well-established benchmarks, researchers can confidently classify its ADME profile and predict its clinical potential.
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Ekins, S., et al. In Silico ADME Methods Used in the Evaluation of Natural Products. PMC - NIH. [Link]
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Charnwood Discovery. Microsomal Stability - In Vitro Assay. [Link]
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PubMed. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. [Link]
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MDPI. Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. [Link]
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A Senior Application Scientist's Guide to the Quantification of N-Methyl-1-(1-methylpiperidin-3-yl)methanamine: A Comparative Analysis of Validated Analytical Methods
Introduction
In the landscape of pharmaceutical development, the precise and accurate quantification of novel chemical entities is a cornerstone of safety, efficacy, and regulatory compliance. This guide addresses the analytical challenges presented by N-Methyl-1-(1-methylpiperidin-3-yl)methanamine (NMPM), a polar, basic diamine featuring both secondary and tertiary amine functionalities. Whether NMPM is an active pharmaceutical ingredient (API), a critical intermediate, a metabolite, or a potential impurity, establishing a robust, validated analytical method for its quantification is paramount.
The unique physicochemical properties of NMPM, particularly its high polarity and basicity, render it a challenging analyte for conventional chromatographic methods. This document provides a comparative overview of potential analytical strategies, delving into the causality behind experimental choices and outlining a clear path toward developing a fully validated, trustworthy quantification method that meets rigorous scientific and regulatory standards.
Part 1: Physicochemical Analysis and Method Selection Rationale
The molecular structure of NMPM dictates the analytical strategy. Its key features include:
-
High Polarity: The presence of two amine groups makes the molecule highly hydrophilic, leading to poor retention on traditional reversed-phase (RP) columns.[1][2]
-
Basicity (High pKa): As a diamine, NMPM is strongly basic. This can cause significant peak tailing and poor chromatographic performance on standard silica-based columns due to strong interactions with acidic silanol groups.
-
MS-Active: The amine groups are readily protonated, making NMPM an excellent candidate for sensitive detection by positive-ion electrospray ionization mass spectrometry (ESI-MS).[3]
These characteristics necessitate a move beyond standard C18-based reversed-phase liquid chromatography (RPLC) and a consideration of alternative separation and detection strategies. This guide will compare three primary methodologies: Modified RPLC-MS/MS, Hydrophilic Interaction Liquid Chromatography (HILIC)-MS/MS, and Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization.
Caption: Workflow for selecting and validating a suitable analytical method for NMPM.
Part 2: Comparative Analysis of Analytical Methodologies
A successful quantification method balances sensitivity, selectivity, robustness, and practicality. Below is a comparison of the three most viable approaches for NMPM.
| Feature | Modified RPLC-MS/MS | HILIC-MS/MS | GC-MS (with Derivatization) |
| Principle | Separation on a hydrophobic stationary phase, modified to retain polar analytes. | Separation based on partitioning into a water-enriched layer on a polar stationary phase.[4] | Separation of a volatile derivative in the gas phase based on boiling point and polarity. |
| Primary Advantage | Utilizes common and well-understood RP instrumentation and columns. | Excellent retention and separation for highly polar compounds.[4] | High chromatographic efficiency and resolution. |
| Primary Challenge | Achieving sufficient retention and good peak shape can be difficult. | Method development can be less intuitive; sensitive to mobile phase and sample diluent composition.[4] | Requires a robust and reproducible derivatization step, adding complexity and potential for error.[5] |
| Sensitivity | Good to Excellent (with MS/MS). | Excellent; high organic mobile phase enhances ESI efficiency.[4] | Good to Excellent (analyte dependent). |
| Development Complexity | Moderate. | Moderate to High. | High. |
| Robustness | Can be susceptible to "phase collapse" with high aqueous mobile phases.[2] | Requires strict control of mobile phase water content and column equilibration. | Derivatization reaction must be consistent and complete. |
Part 3: Experimental Protocols and Method Validation
Method 1: Hydrophilic Interaction Liquid Chromatography with Tandem Mass Spectrometry (HILIC-MS/MS)
-
Expertise & Experience: For a highly polar and basic compound like NMPM, HILIC is often the most effective and robust approach.[4][6][7] It directly addresses the primary challenge of poor retention in RPLC by using a polar stationary phase (e.g., amide, silica, or zwitterionic) and a high-organic mobile phase. This combination promotes the partitioning of the polar analyte into a water-enriched layer on the surface of the stationary phase, leading to strong retention.[4]
-
Column Selection:
-
Start with a robust amide-phase column (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm). Amide phases offer excellent retention for polar neutrals and bases and are generally very reproducible.
-
-
Mobile Phase Optimization:
-
Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in Water. The buffer is critical for good peak shape and MS sensitivity, while the acid ensures the amine analyte remains protonated.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Rationale: The high acetonitrile content is the weak eluent in HILIC. The gradient will run from high %B to lower %B to elute the analyte. Ammonium formate is a volatile buffer, making it ideal for MS applications.[8]
-
-
Gradient Elution:
-
Start at 95% B, hold for 1 minute.
-
Ramp down to 50% B over 5 minutes.
-
Hold at 50% B for 2 minutes.
-
Return to 95% B and re-equilibrate for 5 minutes.
-
Causality: A long re-equilibration step is crucial in HILIC to ensure the water layer on the stationary phase is consistently re-established, which is the key to reproducible retention times.[4]
-
-
MS/MS Detection (MRM):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Analyte Tuning: Infuse a standard solution of NMPM to determine the mass of the protonated parent ion [M+H]+.
-
Fragmentation: Perform a product ion scan to identify stable, high-intensity fragment ions.
-
MRM Transition: Select at least two transitions: one for quantification (quantifier) and one for confirmation (qualifier). This ensures selectivity and reduces the risk of false positives from matrix interferences.[9]
-
Caption: Simplified workflow for Multiple Reaction Monitoring (MRM) in MS/MS.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
-
Expertise & Experience: Direct GC analysis of NMPM is not feasible due to its polarity and low volatility. Derivatization is a mandatory step to convert the polar amine groups into less polar, more volatile, and thermally stable moieties.[5] Acylation with trifluoroacetic anhydride (TFAA) is a common and effective choice for primary and secondary amines, as it produces stable, volatile derivatives with excellent chromatographic properties.
-
Sample Preparation (Derivatization):
-
Evaporate the sample solvent to dryness under a gentle stream of nitrogen. Moisture must be rigorously excluded as it can quench the derivatization reaction.
-
Add 100 µL of a suitable solvent (e.g., anhydrous pyridine) and 50 µL of Trifluoroacetic Anhydride (TFAA).
-
Cap the vial tightly and heat at 70°C for 30 minutes.[5]
-
Cool the sample to room temperature before injection.
-
Causality: Heating accelerates the acylation reaction to ensure it goes to completion. Pyridine acts as a catalyst and acid scavenger.
-
-
GC Conditions:
-
Column: A mid-polarity column such as a DB-5ms or DB-17ms is a good starting point.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp at 20°C/min to 280°C and hold for 5 minutes.
-
-
MS Detection:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Scan mode to identify the characteristic fragmentation pattern of the derivatized NMPM. Once identified, switch to Selected Ion Monitoring (SIM) for quantitative analysis, monitoring 3-4 characteristic ions for optimal sensitivity and selectivity.
-
Part 4: Method Validation According to ICH Q2(R1) Guidelines
Once a promising method is developed (HILIC-MS/MS being the prime candidate), it must be rigorously validated to prove it is suitable for its intended purpose.[10][11] The validation must adhere to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[10][11][12]
Validation Parameters and Acceptance Criteria:
| Parameter | Purpose | Typical Experiment | Acceptance Criteria (Example) |
| Specificity | To ensure the signal is unequivocally from the analyte of interest. | Analyze blank matrix, placebo, and spiked samples. Check for interfering peaks at the analyte's retention time. | No significant interference at the retention time of the analyte. |
| Linearity | To demonstrate a proportional relationship between concentration and response. | Analyze a minimum of 5 calibration standards over the expected concentration range.[12] | Correlation coefficient (r²) ≥ 0.995. |
| Range | The concentration interval over which the method is precise, accurate, and linear.[10] | Derived from the linearity study.[12] | For an impurity: Reporting Level to 120% of specification. For an API: 80% to 120% of the test concentration.[12] |
| Accuracy | The closeness of test results to the true value. | Analyze samples spiked with known amounts of analyte at 3 levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery between 98.0% and 102.0%. |
| Precision | The degree of scatter between a series of measurements. | Repeatability: 6 replicate injections of one sample. Intermediate Precision: Repeat on a different day with a different analyst. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Determined by signal-to-noise ratio (typically S/N ≥ 10) or by assessing precision at low concentrations. | RSD ≤ 10% at the LOQ concentration. |
| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters. | Vary parameters like mobile phase pH (±0.2), column temperature (±5°C), flow rate (±10%). | The results should remain within the established precision criteria. |
Conclusion
The quantification of this compound presents a distinct analytical challenge due to its polar and basic nature. While modified RPLC and derivatization-GC-MS are viable options, a HILIC-MS/MS approach stands out as the most scientifically sound and robust strategy. It directly addresses the core problem of retaining a highly polar analyte, offers superior sensitivity due to the MS-friendly mobile phases, and, once developed, provides a reliable platform for high-throughput analysis.
The successful implementation of any of these methods is contingent upon a rigorous validation protocol grounded in ICH Q2(R1) principles. By systematically evaluating specificity, linearity, accuracy, precision, and robustness, researchers can build a self-validating system that generates trustworthy, defensible data essential for advancing drug development and ensuring product quality.
References
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]
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Ramautar, R. (2021). Hydrophilic Interaction Chromatography–Mass Spectrometry (HILIC–MS) Approaches for Probing the Polar Metabolome. The Royal Society of Chemistry. [Link]
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Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
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De Vos, J., et al. (2020). Current developments in LC-MS for pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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BioPharma Services Inc. BA Method Development: Polar Compounds. BioPharma Services. [Link]
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Tula, U. K., & Panthagada, S. (2025). Analytical Challenges in Ultra-Trace Quantitation of Nitrosamine Related Impurities within Complex Pharmaceutical Matrices: Review Article. Journal of Pharma Insights and Research. [Link]
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European Medicines Agency. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. EMA. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Handling of N-Methyl-1-(1-methylpiperidin-3-yl)methanamine
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with N-Methyl-1-(1-methylpiperidin-3-yl)methanamine. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the known hazards of structurally similar piperidine derivatives, such as N-Methylpiperidine.[1][2][3][4][5][6] It is imperative to treat this compound with a high degree of caution, assuming it may share hazardous properties with its analogues.
Hazard Assessment: Understanding the Risks
Substituted piperidines are often associated with a range of hazards. Based on analogous compounds, this compound should be presumed to be:
-
Flammable: Piperidine derivatives can be highly flammable liquids and vapors, with the potential for vapors to form explosive mixtures with air.[1][3]
-
Corrosive: Direct contact can cause severe skin burns and eye damage.[1][2][3]
-
Toxic: This compound may be toxic if inhaled and harmful if swallowed or in contact with skin.[1][2][3]
-
Irritating: May cause respiratory irritation.[1]
Hazard Summary Table
| Hazard | Classification (Presumed) | Primary Routes of Exposure | Potential Health Effects |
| Flammability | Flammable Liquid | Inhalation, Skin | Vapors may cause flash fire. |
| Corrosivity | Category 1B | Skin, Eyes | Severe burns, eye damage.[1] |
| Acute Toxicity | Category 3 (Inhalation), Category 4 (Oral, Dermal) | Inhalation, Skin, Ingestion | Toxic if inhaled, harmful if swallowed or absorbed through skin.[1] |
| Irritation | Respiratory System | Inhalation | May cause respiratory tract irritation.[1] |
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is crucial to minimize exposure. The following PPE is mandatory when handling this compound:
-
Hand Protection: Wear solvent-resistant gloves, such as nitrile or neoprene.[4] Always check for leaks and tears before use.[5]
-
Eye and Face Protection: Chemical splash goggles are required. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[4][5]
-
Skin and Body Protection: A flame-resistant lab coat is essential. For larger quantities or procedures with a high splash potential, a chemical-resistant apron or suit is recommended.
-
Respiratory Protection: All work with this compound must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[1]
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is paramount for ensuring laboratory safety.
Preparation and Pre-Handling Checklist
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification.
-
PPE Inspection: Inspect all PPE for damage before donning.
-
Emergency Equipment: Locate and verify the functionality of the nearest safety shower, eyewash station, and fire extinguisher.
-
Spill Kit: Have a spill kit rated for flammable and corrosive liquids readily accessible.
Handling Procedure
-
Grounding: When transferring the chemical, ground and bond all containers and receiving equipment to prevent static discharge, which could ignite flammable vapors.[1][3]
-
Dispensing: Use only non-sparking tools for all operations.[1][3] Dispense the liquid slowly and carefully to minimize splashing and vapor generation.
-
Heating: Avoid heating the substance. If heating is necessary, use a well-controlled heating mantle or water bath within the fume hood. Keep away from open flames, hot surfaces, and other ignition sources.[1]
-
Storage: Store the compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area designated for flammable liquids.[1]
Safe Handling Workflow Diagram
Caption: Workflow for Safe Handling of this compound.
Disposal Plan: Responsible Waste Management
Improper disposal of this chemical can pose a significant environmental and safety risk.
Waste Collection
-
All waste containing this compound, including contaminated consumables, must be collected in a designated, properly labeled hazardous waste container.[7]
-
The container must be compatible with the chemical and kept tightly closed when not in use.[7]
Disposal Procedure
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name.[7]
-
Segregation: Do not mix this waste with other waste streams unless compatibility has been confirmed.
-
Disposal: Dispose of the waste through your institution's hazardous waste management program.[1][2] This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]
Waste Management Flowchart
Caption: Hazardous Waste Disposal Workflow.
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[2] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.
-
Spill: Evacuate the area. For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal. For large spills, contact your institution's emergency response team.
By adhering to these guidelines, you can mitigate the risks associated with handling this compound and maintain a safe laboratory environment.
References
-
Loba Chemie. (2016). MSDS: N-METHYLPIPERAZINE FOR SYNTHESIS. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Piperidine. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]
-
Australian Government Department of Health. (2016). Piperidine: Human health tier II assessment. Retrieved from [Link]
-
Environmental Protection Agency. (2017). Preliminary Information on Manufacturing, Processing, Distribution, Use, and Disposal: N-Methylpyrrolidone (NMP). Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
